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4-iodo-6-methyl-2H-indazole-3-carbaldehyde Documentation Hub

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  • Product: 4-iodo-6-methyl-2H-indazole-3-carbaldehyde
  • CAS: 885522-34-9

Core Science & Biosynthesis

Foundational

Difference between 1H and 2H indazole-3-carbaldehyde isomers

Differentiation, Synthesis, and Structural Characterization in Drug Discovery Executive Summary In medicinal chemistry, the indazole scaffold is a privileged structure, serving as a bioisostere for indole and purine syst...

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation, Synthesis, and Structural Characterization in Drug Discovery

Executive Summary

In medicinal chemistry, the indazole scaffold is a privileged structure, serving as a bioisostere for indole and purine systems.[1][2] However, the annular tautomerism between 1H-indazole and 2H-indazole presents a critical challenge. For 3-substituted derivatives like indazole-3-carbaldehyde , distinguishing between N1- and N2-isomers is not merely an academic exercise but a determinant of biological efficacy.

This guide provides a definitive technical workflow for synthesizing, isolating, and structurally characterizing these isomers. It focuses on the electronic influence of the C3-formyl group and provides a self-validating NMR protocol for unambiguous assignment.

Thermodynamic & Structural Fundamentals

The Tautomeric Equilibrium

Indazole exists in a tautomeric equilibrium between the 1H-form (benzenoid) and the 2H-form (quinonoid) .[3]

  • 1H-Indazole: Thermodynamically favored by approximately 2.4–4.5 kcal/mol in the gas phase and solution. It preserves the aromaticity of the benzene ring.

  • 2H-Indazole: Less stable due to the disruption of the benzene ring's aromaticity (quinonoid character). However, it possesses a higher dipole moment, which can be stabilized by polar solvents or specific protein binding pockets.[2][4]

Impact of the 3-Carbaldehyde Group

The C3-formyl (-CHO) group is strongly electron-withdrawing.

  • Acidity: It increases the acidity of the N-H proton compared to unsubstituted indazole, facilitating deprotonation under milder conditions.

  • Reactivity: The resulting anion has delocalized negative charge over N1 and N2. While N1 is generally more nucleophilic in unsubstituted indazoles, the steric and electronic effects of the C3-CHO group can shift alkylation ratios, often requiring precise condition control to avoid isomeric mixtures.[2]

Tautomerism cluster_0 Thermodynamic Equilibrium node1 1H-Indazole-3-CHO (Benzenoid, More Stable) node2 2H-Indazole-3-CHO (Quinonoid, Less Stable) node1->node2  Ka (Tautomerism)  

Figure 1: Tautomeric equilibrium favoring the 1H-benzenoid form.[2][4]

Structural Characterization: The "Smoking Gun" Protocols

Reliable differentiation between N1- and N2-alkylated isomers relies on Nuclear Magnetic Resonance (NMR).[5] The 3-carbaldehyde substituent provides a unique handle for NOE (Nuclear Overhauser Effect) experiments.

1H NMR Diagnostic Features
Feature1H-Isomer (N1-Substituted)2H-Isomer (N2-Substituted)Mechanistic Reason
H7 Chemical Shift Normal aromatic range (7.4–7.6 ppm)Deshielded (> 7.7–8.0 ppm) In the 2H-isomer, the lone pair on N1 exerts a paramagnetic deshielding effect on the adjacent H7.
H3 (CHO) Shift ~10.2 ppm~10.0–10.5 ppmSubtle differences; not diagnostic on its own without comparison.
C13 NMR (C3) Typically ~140 ppmTypically ~130–135 ppmN2-substitution increases electron density at C3 (quinonoid character).
The NOE "Decision Tree"

The most definitive proof of structure is the spatial proximity of the N-alkyl group to the scaffold protons.

  • Scenario A (N1-Alkylation): The alkyl group at N1 is spatially close to H7 (the benzene ring proton). It is distant from the C3-CHO proton.

  • Scenario B (N2-Alkylation): The alkyl group at N2 is spatially close to the C3-CHO proton. It is distant from H7.

NOE_Logic Start Isolate Pure Isomer NOE_Exp Run 1D NOE / 2D NOESY Irradiate N-Alkyl Signal Start->NOE_Exp Result1 NOE observed at H7 (Benzene) NOE_Exp->Result1  Strong Signal   Result2 NOE observed at CHO (Aldehyde) NOE_Exp->Result2  Strong Signal   Concl1 Conclusion: 1H-Isomer (N1-Alkyl) Result1->Concl1 Concl2 Conclusion: 2H-Isomer (N2-Alkyl) Result2->Concl2

Figure 2: NMR Decision Tree for unambiguous structural assignment.

Synthetic Pathways & Selectivity[6]

Direct alkylation of indazole-3-carbaldehyde usually yields a mixture of N1 and N2 products. Selectivity is achieved through specific reagents and conditions.

Synthesis of the Scaffold: 1H-Indazole-3-Carbaldehyde

The most robust method involves the nitrosation of indole. This method avoids the ambiguity of starting with pre-formed indazoles.

Protocol:

  • Reagents: Indole, NaNO2 (8 equiv), HCl (2.7 equiv), DMF/Water.[2][4]

  • Conditions: 0°C to RT (2h), then 50°C (4h).

  • Mechanism: Nitrosation at C3 followed by rearrangement and ring closure.

  • Yield: Typically >90% of the 1H-isomer .

Regioselective Alkylation
Pathway A: N1-Selective (Thermodynamic Control)

Using strong bases and allowing equilibration favors the thermodynamically stable 1H-isomer.

  • Reagents: NaH (1.2 equiv), Alkyl Halide (1.1 equiv), THF or DMF.[2][4]

  • Key Step: Deprotonation forms the indazolyl anion. The sodium cation coordinates tightly, often shielding N2 or favoring the charge distribution that leads to N1 attack.

Pathway B: N2-Selective (Kinetic Control / Meerwein Salts)

N2-alkylation is often kinetically favored or accessible via "hard" alkylating agents that do not rely on anion equilibration.

  • Reagents: Trimethyloxonium tetrafluoroborate (Me3OBF4), DCM, RT.[2][4]

  • Mechanism: Direct methylation of the neutral species often occurs at the more basic N2 (pyridine-like nitrogen) before deprotonation.

Synthesis Indole Indole Nitrosation NaNO2 / HCl (Nitrosation) Indole->Nitrosation Scaffold 1H-Indazole-3-CHO Nitrosation->Scaffold Alkylation Alkylation (R-X) Scaffold->Alkylation N1_Prod N1-Alkyl-3-CHO (Major w/ NaH) Alkylation->N1_Prod Thermodynamic N2_Prod N2-Alkyl-3-CHO (Major w/ Me3OBF4) Alkylation->N2_Prod Kinetic

Figure 3: Synthetic workflow for scaffold generation and divergent alkylation.[2][4]

Biological Implications in Drug Discovery[1][3][7][8]

The distinction between 1H and 2H isomers is critical for Structure-Activity Relationship (SAR) studies, particularly for kinase inhibitors.[2]

  • H-Bonding Vectors:

    • 1H-Indazole: N1 is a Hydrogen Bond Donor (HBD) (if unsubstituted) or steric block (if alkylated). N2 is a Hydrogen Bond Acceptor (HBA).

    • 2H-Indazole: N2 is the HBD (if unsubstituted). N1 is the HBA.

  • Case Study (Kinase Inhibitors): Drugs like Axitinib and Pazopanib utilize the indazole scaffold. The binding mode often requires specific H-bond interactions with the "hinge region" of the kinase ATP-binding site. Isomer mismatch leads to a complete loss of potency (often >100-fold IC50 shift) because the donor/acceptor pattern is reversed.[2]

Experimental Protocol: Synthesis of 1H-Indazole-3-Carbaldehyde

Objective: Synthesis of the core scaffold from Indole.

Materials:

  • Indole (1.17 g, 10 mmol)[2][4]

  • Sodium Nitrite (NaNO2) (5.52 g, 80 mmol)[2][4]

  • Hydrochloric Acid (HCl) (aqueous, dilute)[2][4]

  • DMF (Dimethylformamide)[2][4]

Step-by-Step:

  • Preparation: Dissolve NaNO2 (8 equiv) in water. Add this to a solution of Indole (1 equiv) in DMF at 0°C.

  • Acidification: Slowly add dilute HCl (2.7 equiv) dropwise to the stirring mixture at 0°C. Caution: NOx fumes may evolve.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) for 2 hours. Then, heat to 50°C for 4 hours to drive the rearrangement.

  • Workup: Pour the reaction mixture into crushed ice/water. The product, 1H-indazole-3-carbaldehyde , will precipitate as a solid.[2]

  • Purification: Filter the solid, wash with copious water, and dry.[2] Recrystallize from Ethanol/Water if necessary.

  • Validation: Check NMR. Expect a singlet aldehyde peak at ~10.2 ppm and a broad NH singlet at >13 ppm (exchangeable).[2]

References

  • Regioselective alkylation of indazoles: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. NIH/PubMed. Link

  • Indazole Tautomerism & Stability: The two tautomers of indazole, with atom numbering. ResearchGate. Link

  • Synthesis via Nitrosation: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances/NIH. Link

  • NMR Characterization of Indazoles: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. NIH/PMC. Link

  • Kinase Inhibitor Scaffolds: Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Link

Sources

Protocols & Analytical Methods

Method

Suzuki coupling conditions for 4-iodo-indazole derivatives

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 4-Iodo-1H-Indazole Derivatives Abstract The 4-arylindazole scaffold is a privileged structure in kinase inhibitors (e.g., substituted indazoles targeting...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 4-Iodo-1H-Indazole Derivatives

Abstract

The 4-arylindazole scaffold is a privileged structure in kinase inhibitors (e.g., substituted indazoles targeting JNK, VEGFR). While 4-iodoindazole offers high reactivity for cross-coupling, it presents distinct challenges: catalyst poisoning by the acidic N-H (pKa ~14), competitive dehalogenation of the labile C-I bond, and solubility issues. This guide provides two validated protocols—a robust Protected Route (Method A) for high-value intermediates and a Direct Unprotected Route (Method B) for step economy—along with mechanistic insights and troubleshooting strategies.

Strategic Analysis of the Substrate

The "Trojan Horse" of 4-Iodoindazole

Unlike simple aryl iodides, 4-iodo-1H-indazole possesses a dual-reactivity profile that must be managed:

  • The Trap (N-H Acidity): The free N1-H is acidic. Under basic Suzuki conditions, it deprotonates to form an indazolyl anion. This anion is a potent ligand that coordinates to Pd(II), forming stable "off-cycle" resting states that arrest catalysis.

  • The Opportunity (C-I Reactivity): The C4-Iodine bond is weaker than C-Br or C-Cl, allowing oxidative addition to occur rapidly, often at room temperature. However, this weak bond makes the substrate prone to hydrodehalogenation (replacement of I with H), especially in the presence of alkoxide bases or alcohols.

Structural Considerations (Regiochemistry)
  • Sterics: The C4 position is peri to the C3 position. It is remote from the N1 position. Therefore, bulky N1-protecting groups (like THP or SEM) do not sterically hinder the C4 coupling site.

  • Electronic Bias: Protection at N1 (vs. N2) preserves the aromaticity of the benzene ring, keeping the C4-I bond electronically activated for oxidative addition.

Workflow Visualization

The following diagram illustrates the decision matrix between the Protected (Standard) and Unprotected (Direct) pathways.

SuzukiStrategy Start 4-Iodo-1H-Indazole Decision Substrate Complexity? Start->Decision Protect Step 1: N-Protection (THP or SEM) Decision->Protect High Value / Low Solubility Couple_B Direct Coupling Pd-XPhos G2 / K3PO4 (High Base Load) Decision->Couple_B Rapid Screening / Green Chem Couple_A Step 2: Suzuki Coupling Pd(dppf)Cl2 / K2CO3 Protect->Couple_A Deprotect Step 3: Deprotection (Acidic Hydrolysis) Couple_A->Deprotect Product 4-Aryl-1H-Indazole Deprotect->Product Couple_B->Product

Figure 1: Strategic workflow for 4-iodoindazole functionalization. Path A is recommended for scale-up; Path B is efficient for library synthesis.

Validated Experimental Protocols

Method A: The "Industry Standard" (Protected Route)

Best for: Scale-up, complex boronic acids, and maximizing yield.

Rationale: Protecting the nitrogen with Tetrahydropyranyl (THP) eliminates catalyst poisoning and improves solubility in organic solvents. THP is chosen over Boc because Boc can be thermally unstable or cleave prematurely under basic aqueous conditions.

ComponentReagent/ConditionPurpose
Substrate 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-indazoleLipophilic, non-acidic substrate.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Bidentate ligand prevents β-hydride elimination; robust towards air.
Base K₂CO₃ (2.5 equiv)Mild base; minimizes dehalogenation compared to hydroxides.
Solvent 1,4-Dioxane / Water (4:1 v/v)Water is critical to dissolve the base and activate the boronic acid.
Temp 80 °CSufficient for turnover without thermal decomposition of C-I bond.

Step-by-Step Protocol:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add 4-iodo-1-THP-indazole (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add 1,4-Dioxane and degassed Water (4:1 ratio). Concentration should be ~0.1 M with respect to the indazole.

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv) quickly under inert flow. Cap the vial immediately.

  • Reaction: Heat to 80 °C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: If conversion stalls, add 0.02 equiv more catalyst.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]

  • Deprotection (Post-Coupling): Dissolve crude in MeOH/DCM, add HCl (4M in dioxane, 5 equiv), stir at RT for 2h to remove THP.

Method B: The "Direct" Route (Unprotected)

Best for: Rapid library generation, simple boronic acids.

Rationale: Uses a "Generation 3" Buchwald precatalyst (XPhos Pd G3/G2). The bulky biaryl phosphine ligand (XPhos) creates a highly active Pd(0) species that can oxidatively add to the iodide faster than the indazole nitrogen can poison the catalyst.

ComponentReagent/ConditionPurpose
Substrate 4-iodo-1H-indazoleUnprotected starting material.
Catalyst XPhos Pd G2 (2-3 mol%)Highly active; bulky ligand prevents N-coordination.
Base K₃PO₄ (3.0 equiv)Higher solubility in dioxane/water; buffers pH.
Solvent n-Butanol or Dioxane/H₂O n-Butanol helps solubility of polar unprotected indazoles.
Temp 100 °CHigher temperature required to overcome energy barrier.

Step-by-Step Protocol:

  • Setup: Charge vial with 4-iodo-1H-indazole (1.0 equiv), Boronic acid (1.5 equiv), and K₃PO₄ (finely ground, 3.0 equiv).

  • Catalyst: Add XPhos Pd G2 (0.02 equiv).

  • Solvent: Add degassed solvent (Dioxane/Water 5:1 or n-Butanol).

  • Reaction: Heat to 100 °C for 2–6 hours.

    • Note: Unprotected couplings often require excess boronic acid (1.5–2.0 equiv) because the reaction is slower, allowing time for protodeboronation (breakdown) of the boronic acid.

Mechanism & Troubleshooting

The Dehalogenation Pathway

A common failure mode with 4-iodoindazoles is the formation of unsubstituted indazole (iodine replaced by hydrogen). This occurs via a "Palladium Hydride" species.

Dehalogenation Pd_Ar_I LnPd(Ar)(I) (Oxidative Addition Complex) BetaElim Beta-Hydride Elimination (from Alkoxide) Pd_Ar_I->BetaElim + Alcohol/Base Alcohol Alcohol Solvent / Alkoxide Base Alcohol->BetaElim Pd_H LnPd(Ar)(H) (Palladium Hydride) BetaElim->Pd_H RedElim Reductive Elimination Pd_H->RedElim DeadProduct De-iodinated Indazole (Dead End) RedElim->DeadProduct

Figure 2: Mechanism of Hydrodehalogenation. Avoid secondary alcoholic solvents (like isopropanol) and strong alkoxide bases to prevent this.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning by N-H.Switch to Method A (Protect N1). Or switch catalyst to XPhos Pd G2 .
De-iodinated Product Hydride source present.[3][4]1. Switch solvent from alcohols to Toluene/Water or Dioxane . 2. Use weaker base (K₂CO₃ instead of NaOH). 3. Lower temp to 60 °C.
Homocoupling (Ar-Ar) Oxygen in system.Degas solvents more rigorously. Ensure Boronic Acid is added in excess (1.5 eq).
Protodeboronation Unstable Boronic Acid.Use Boronic Ester (Pinacol) or K-Trifluoroborate salt instead of acid. Add base slowly.

References

  • Vertex Pharmaceuticals. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of Organic Chemistry. (Demonstrates use of XPhos/SPhos for unprotected azoles).

  • Buchwald, S. L., et al. "Precatalysts for Suzuki−Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society. (Validation of G2/G3 precatalysts).

  • MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry." (Scale-up considerations for indazoles).

  • BenchChem Technical Notes. "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Iodides." (Mechanistic insights on iodine lability).

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." (General solvent/base selection rules).

Sources

Application

Application Note: Precision N2-Selective Alkylation of 4-Iodo-6-Methyl-1H-Indazole

Executive Summary The regioselective alkylation of indazoles is a persistent challenge in medicinal chemistry. While thermodynamic conditions favor -alkylation, the -alkylated isomers (2H-indazoles) are increasingly valu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective alkylation of indazoles is a persistent challenge in medicinal chemistry. While thermodynamic conditions favor


-alkylation, the 

-alkylated isomers (2H-indazoles) are increasingly valuable as bioisosteres for quinolines and purines in kinase inhibitors and GPCR ligands.

This guide details the procedure for the


-selective alkylation of 4-iodo-6-methyl-1H-indazole . The presence of the 4-iodo substituent provides a critical handle for downstream cross-coupling (Suzuki-Miyaura, Sonogashira) but imposes steric constraints that must be navigated. We present two protocols: Protocol A  (Meerwein’s Salt) for high-fidelity methylation, and Protocol B  (Mitsunobu) for diverse alkyl groups, supported by mechanistic insights and structural validation methods.

Scientific Context & Mechanism[1][2][3][4][5]

The Selectivity Challenge

Indazoles exist in a tautomeric equilibrium between


 and 

forms.
  • Thermodynamic Control (

    
    ):  Under basic conditions (e.g., NaH/THF, 
    
    
    
    /DMF), the reaction is reversible or governed by the stability of the resulting aromatic system. The
    
    
    -isomer preserves the benzene ring's aromaticity more effectively, making it the thermodynamic product.
  • Kinetic Control (

    
    ):  The 
    
    
    
    nitrogen is more nucleophilic due to the "alpha-effect" of the adjacent nitrogen lone pair and less steric hindrance from the C7-position. However, capturing this kinetic selectivity requires highly reactive electrophiles and non-equilibrating conditions.
Impact of the 4-Iodo-6-Methyl Substitution
  • 4-Iodo Effect: The iodine atom at C4 exerts a "peri-interaction" near the C3/N-bridgehead. While it does not directly block

    
     (which is adjacent to C7a), it influences the electronic density of the pyrazole ring. Crucially, the 4-iodo group is stable to the electrophilic conditions of Meerwein's salt but sensitive to metal-catalyzed or radical conditions.
    
  • 6-Methyl Effect: This group is electronically donating but sterically remote, having minimal impact on the

    
     ratio.
    
Pathway Visualization

The following diagram illustrates the bifurcation between thermodynamic (


) and kinetic (

) pathways.

IndazoleAlkylation Start 4-Iodo-6-Methyl-1H-Indazole (Tautomeric Mix) Base Base (NaH, Cs2CO3) Thermodynamic Control Start->Base Deprotonation Agent Meerwein's Salt (Me3OBF4) Kinetic Control Start->Agent Direct Attack Fast N1_Prod N1-Alkylated Product (Thermodynamic) Base->N1_Prod Slow Alkylation Favors N1 N2_Salt N2-Alkylated Salt (Kinetic Intermediate) Agent->N2_Salt Irreversible N2_Prod N2-Alkylated Product (Target) N2_Salt->N2_Prod Basic Workup (NaHCO3)

Figure 1: Mechanistic divergence in indazole alkylation. Kinetic control via Meerwein's salt locks the N2-isomer before equilibration can occur.

Experimental Protocols

Protocol A: High-Selectivity Methylation ( )

Reagent: Trimethyloxonium Tetrafluoroborate (Meerwein's Salt) Scope: Methylation only. Mechanism: The hard, highly reactive methyl source attacks the most nucleophilic center (


) rapidly. The resulting salt precipitates or stabilizes, preventing rearrangement.
Materials
  • Substrate: 4-iodo-6-methyl-1H-indazole (1.0 equiv)

  • Reagent: Trimethyloxonium tetrafluoroborate (

    
    ) (1.1 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (Anhydrous)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 4-iodo-6-methyl-1H-indazole (e.g., 500 mg) in anhydrous EtOAc (10 mL). If solubility is poor, use DCM.

  • Addition: Add

    
     (1.1 equiv) in one portion at room temperature (20-25°C).
    
    • Note:

      
       is moisture sensitive.[1] Weigh quickly or use a glovebox.
      
  • Reaction: Stir vigorously at room temperature for 2–4 hours.

    • Observation: A white precipitate (the fluoroborate salt of the indazole) often forms.

  • Quench: Slowly add saturated aqueous

    
     (10 mL) to the reaction mixture. Stir for 15 minutes to neutralize the tetrafluoroboric acid byproduct and liberate the free base.
    
  • Extraction: Separate phases. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate.
    
    • Result: Usually >95% purity of the

      
      -isomer. If necessary, purify via short flash chromatography (SiO2, Hexane/EtOAc).
      
Protocol B: General Alkylation ( -Favored)

Method: Mitsunobu Reaction Scope: Benzyl, Ethyl, Isopropyl, and functionalized alkyl groups. Selectivity: Typically 2:1 to 3:1 (


:

). Requires chromatography.
Materials
  • Substrate: 4-iodo-6-methyl-1H-indazole (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine:

    
     (Polymer-supported optional for easier cleanup) (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF or Toluene (Anhydrous)

Step-by-Step Procedure
  • Setup: Dissolve indazole, alcohol (R-OH), and

    
     in anhydrous THF under Argon. Cool to 0°C.
    
  • Addition: Add DIAD dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate the solvent.

  • Purification (Critical): The reaction will produce a mixture.

    • Column Chromatography: Elute with a gradient of Hexane:EtOAc (0-30%).

    • Elution Order: The

      
      -alkyl isomer is generally less polar (elutes first) than the 
      
      
      
      -alkyl isomer in non-polar systems, though this can reverse depending on the R-group. Always verify fractions by NMR.

Structural Validation (Data Analysis)

Distinguishing


 and 

isomers is critical. Do not rely solely on TLC.
NMR Diagnostic Criteria
Feature

-Alkylated (Thermodynamic)

-Alkylated (Kinetic)
H-3 Chemical Shift Typically

8.0 - 8.2 ppm
Typically

8.3 - 8.6 ppm (Deshielded)
N-CH3 Shift

4.0 - 4.1 ppm

4.1 - 4.3 ppm
NOE Correlation Strong NOE between N-CH3 and H-7 Strong NOE between N-CH3 and H-3
C-13 (C3)

133 - 135 ppm

120 - 125 ppm
NOE Logic Diagram

Use this logic flow to confirm your product structure.

NOE_Logic Scan Acquire NOESY / 1D-NOE Spectrum Irradiate N-CH2/CH3 Signal Observe Enhancement Scan->Signal CheckH3 Enhancement at H-3 (Singlet)? Signal->CheckH3 CheckH7 Enhancement at H-7 (Doublet)? CheckH3->CheckH7 No ResN2 CONFIRMED: N2-Isomer (Target) CheckH3->ResN2 Yes CheckH7->Scan Ambiguous (Re-run in C6D6) ResN1 CONFIRMED: N1-Isomer (Byproduct) CheckH7->ResN1 Yes

Figure 2: NMR decision tree for assigning regiochemistry in 4-iodo-6-methyl-indazole derivatives.

Troubleshooting & Optimization

  • Low Conversion in Protocol A: Ensure

    
     is fresh. It hydrolyzes rapidly in air to form acidic species that do not alkylate effectively.
    
  • Poor Solubility: If the 4-iodo substrate is insoluble in EtOAc, switch to a DCM/Nitromethane mixture.

  • Separation Issues (Protocol B): If

    
     spots overlap on silica, try:
    
    • Changing solvent to Toluene/Acetone (gives different selectivity).

    • Using C18 Reverse Phase HPLC (the polarities are often more distinct).

  • Stability: 4-iodoindazoles are light-sensitive. Wrap flasks in foil during reaction and storage to prevent deiodination.

References

  • Luo, G., et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2006, 71(14), 5392–5395. Link

  • Cheung, M., et al. "Investigation of the Regioselectivity of Alkylation of Indazoles." Tetrahedron Letters, 2005, 46(38), 6545-6548. Link

  • Slade, D. J., et al. "Indazole Synthesis and Alkylation: A Practical Guide." Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951. Link

  • Meanwell, N. A. "Structure-Activity Relationships of Indazole-Based Drugs." Journal of Medicinal Chemistry, 2011, 54, 1539. (Context on N2-isomers in drug design).

Sources

Method

The Strategic Application of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde in Modern Drug Discovery

Introduction: A Privileged Scaffold Primed for Innovation The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold Primed for Innovation

The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds, including several FDA-approved kinase inhibitors.[1][2] Its bioisosteric relationship with indole allows it to form critical hydrogen bond interactions within the active sites of proteins.[3] The specific fragment, 4-iodo-6-methyl-2H-indazole-3-carbaldehyde , represents a highly versatile and strategically functionalized building block for fragment-based drug discovery (FBDD) and the development of targeted covalent inhibitors.

This guide provides an in-depth exploration of this fragment's potential, detailing its synthesis, reactivity, and application in the generation of sophisticated molecular architectures. We will dissect the causality behind experimental choices and provide robust protocols to empower researchers in their quest for novel therapeutics.

Physicochemical Properties and Design Rationale

The utility of a fragment is dictated by its structural and chemical characteristics. 4-iodo-6-methyl-2H-indazole-3-carbaldehyde is designed with a deliberate combination of features that make it an exceptional starting point for drug discovery campaigns.

PropertyFeatureImplication in Drug Discovery
Molecular Weight 286.09 g/mol Adheres to the "Rule of Three" for fragments, ensuring efficient exploration of chemical space.
Core Scaffold 6-methyl-2H-indazoleThe indazole core is a known pharmacophore.[4] The methyl group can provide beneficial hydrophobic interactions and serves as a subtle steric and electronic modulator. The 2H-tautomer may offer distinct vector space for substitution compared to the more common 1H-indazole.
Reactive Handle 1 4-Iodo GroupA versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library generation.[5][6][7] It can also serve as a mild electrophile for developing targeted covalent inhibitors.[8]
Reactive Handle 2 3-Carbaldehyde GroupA key functional group for diversification through reductive amination, Wittig reactions, and the formation of various heterocycles.[1][4]

Synthesis of the Indazole Scaffold

Proposed Synthetic Pathway

The synthesis would logically proceed from the commercially available 4-iodo-6-methylindole.

Synthetic Pathway Start 4-Iodo-6-methylindole Intermediate Nitrosating Agent (NaNO₂, HCl) Start->Intermediate Nitrosation Product 4-Iodo-6-methyl-1H-indazole- 3-carbaldehyde Intermediate->Product Tautomer 4-Iodo-6-methyl-2H-indazole- 3-carbaldehyde Product->Tautomer Tautomerization/ N-alkylation

Caption: Proposed synthesis of the target indazole fragment.

Protocol 1: Synthesis via Nitrosation of 4-Iodo-6-methylindole

This protocol is adapted from a general procedure for the synthesis of 1H-indazole-3-carboxaldehydes.[3][10]

Materials:

  • 4-Iodo-6-methylindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N aq.)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Nitrosating Agent: In a round-bottom flask cooled to 0 °C, dissolve NaNO₂ (8.0 eq) in deionized water and DMF. Slowly add 2N HCl (2.7 eq) while maintaining the temperature at 0 °C. Stir the mixture under an argon atmosphere for 10 minutes.

  • Indole Addition: Dissolve 4-iodo-6-methylindole (1.0 eq) in DMF. Add this solution to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting indole is consumed (typically 2-8 hours).

  • Work-up: Extract the reaction mixture with ethyl acetate (3x). Wash the combined organic layers with water (3x) and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., eluting with a petroleum ether/EtOAc gradient) to yield the 4-iodo-6-methyl-1H-indazole-3-carbaldehyde. The 2H-tautomer may be present or can be obtained through subsequent derivatization.

Application in Fragment Elaboration: The Power of Dual Reactivity

The strategic placement of the iodo and aldehyde functionalities provides two orthogonal vectors for fragment elaboration. This allows for a systematic exploration of the surrounding chemical space of a protein's binding pocket.

Fragment Elaboration cluster_0 Vector 1 Elaboration (C-I Bond) cluster_1 Vector 2 Elaboration (C-H=O Bond) Fragment 4-Iodo-6-methyl-2H-indazole-3-carbaldehyde Iodo Group (Vector 1) Aldehyde Group (Vector 2) Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) Fragment:f1->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Fragment:f1->Sonogashira Buchwald Buchwald-Hartwig (Amines, Amides) Fragment:f1->Buchwald ReductiveAmine Reductive Amination (Primary/Secondary Amines) Fragment:f2->ReductiveAmine Wittig Wittig Reaction (Alkenes) Fragment:f2->Wittig Heterocycle Heterocycle Formation (e.g., with diamines) Fragment:f2->Heterocycle

Caption: Dual vectors for chemical elaboration of the fragment.

Protocols for Fragment Elaboration

The following are generalized protocols that serve as a starting point for the chemical modification of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde. Optimization for specific substrates is recommended.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 4-Position

This reaction is ideal for introducing aryl or vinyl groups.

Materials:

  • 4-Iodo-6-methyl-2H-indazole-3-carbaldehyde (1.0 eq)

  • Aryl or vinyl boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., Toluene/EtOH/H₂O or 1,4-Dioxane/H₂O)

Procedure:

  • Setup: To a reaction vessel, add the indazole fragment, boronic acid, palladium catalyst, and base.

  • Degas: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the mixture (typically 80-100 °C) and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash chromatography.

Protocol 3: Sonogashira Coupling at the 4-Position

This protocol introduces alkynyl moieties, which are valuable for probing linear binding pockets.[11]

Materials:

  • 4-Iodo-6-methyl-2H-indazole-3-carbaldehyde (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the indazole fragment, PdCl₂(PPh₃)₂, and CuI.

  • Solvent/Base Addition: Add the anhydrous solvent and the amine base.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir the mixture at room temperature to 60 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Quench the reaction (e.g., with saturated aq. NH₄Cl), and extract with an organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry, concentrate, and purify the product by flash chromatography.

Protocol 4: Buchwald-Hartwig Amination at the 4-Position

This reaction forms a C-N bond, introducing amines, amides, or other nitrogen-containing heterocycles.[12]

Materials:

  • 4-Iodo-6-methyl-2H-indazole-3-carbaldehyde (1.0 eq)

  • Amine or amide (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, combine the indazole fragment, palladium catalyst, ligand, and base in a reaction vessel.

  • Reagent Addition: Add the amine, followed by the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat to 80-110 °C, stirring vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash chromatography.

Protocol 5: Reductive Amination of the 3-Carbaldehyde

This protocol modifies the second vector of the fragment, forming a secondary or tertiary amine.[1]

Materials:

  • Substituted indazole from Protocols 2, 3, or 4 (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Imine Formation: Dissolve the indazole-carbaldehyde and the amine in the solvent. If the amine is a hydrochloride salt, add a non-nucleophilic base (e.g., DIPEA) to liberate the free amine. Add a catalytic amount of acetic acid if needed. Stir at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent (STAB) portion-wise.

  • Reaction: Continue stirring at room temperature for 3-24 hours until the reaction is complete (monitor by LC-MS).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Application in Targeted Covalent Inhibitor (TCI) Development

The 4-iodo-indazole moiety can also function as a "warhead" for the development of targeted covalent inhibitors. While less reactive than classic Michael acceptors, aryl iodides can form covalent bonds with nucleophilic residues (e.g., cysteine) under specific conditions, often requiring photochemical or catalytic activation, or proximity-induced reactivity within a binding site.[13][14] The fragment can be used in screening campaigns to identify initial hits, which are then elaborated to enhance binding affinity and position the iodo group for covalent bond formation.

Covalent Inhibition Initial_Binding Fragment Binds Non-Covalently Positioning Elaboration Optimizes Proximity & Orientation Initial_Binding->Positioning Structure-Based Design Covalent_Bond Covalent Bond Formation (e.g., with Cys-SH) Positioning->Covalent_Bond Proximity-Induced Reactivity

Caption: Workflow for developing a covalent inhibitor from the fragment.

Conclusion

4-Iodo-6-methyl-2H-indazole-3-carbaldehyde is far more than a simple chemical intermediate; it is a strategically designed tool for modern drug discovery. Its dual reactive handles provide a logical and efficient framework for fragment elaboration, enabling a rapid and systematic exploration of a target's binding site. The inherent pharmacological relevance of the indazole core, combined with the potential for covalent targeting, makes this fragment a high-value starting point for programs aimed at challenging targets like kinases and other ATP-binding proteins. The protocols and strategies outlined herein provide a comprehensive guide for researchers to unlock the full potential of this versatile molecular scaffold.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]

  • Couture, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12557-12565. Available from: [Link]

  • Taylor & Francis Group. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved February 15, 2026, from [Link]

  • García-Álvarez, R., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2056. Available from: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]

  • Darby, J. F., et al. (2017). Increase of enzyme activity through specific covalent modification with fragments. Chemical Science, 8(11), 7537-7542. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved February 15, 2026, from [Link]

  • Frontiers in Molecular Biosciences. (2022). Covalent fragment inhibits intramembrane proteolysis. Retrieved February 15, 2026, from [Link]

  • Darby, J. F., et al. (2017). Increase of enzyme activity through specific covalent modification with fragments. PMC. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Available from: [Link]

  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved February 15, 2026, from [Link]

  • Bar-Rog, A., et al. (2022). Covalent protein modification: The current landscape of residue-specific electrophiles. Journal of Medicinal Chemistry, 65(15), 10233-10261. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved February 15, 2026, from [Link]

  • Couture, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved February 15, 2026, from [Link]

  • Sciforum. (n.d.). DEVELOPMENT OF MULTI-GRAM SCALE MICROWAVE ASSISTED ORGANIC SYNTHESIS (MAOS): SUZUKI COUPLING TOWARDS 2,4 -. Retrieved February 15, 2026, from [Link]

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1185-1226. Available from: [Link]

  • Couture, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available from: [Link]

  • Google Patents. (n.d.). KR101713303B1 - Preparation method of 2H-Indazole derivatives.
  • ResearchGate. (2023). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved February 15, 2026, from [Link]

  • Couture, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12557-12565. Available from: [Link]

  • Pohang University of Science and Technology. (2011). Cross coupling reactions in organic synthesis themed issue. Retrieved February 15, 2026, from [Link]

  • PubMed. (2011). Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13. Retrieved February 15, 2026, from [Link]

  • PubMed. (2015). Elaboration of a fragment library hit produces potent and selective aspartate semialdehyde dehydrogenase inhibitors. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved February 15, 2026, from [Link]

  • Schiebel, J., et al. (2017). Discovery of inhibitors of four bromodomains by fragment-anchored ligand docking. Journal of Computer-Aided Molecular Design, 31(10), 917-929. Available from: [Link]

Sources

Application

Selective Oxidation of 4-iodo-6-methyl-2H-indazole-3-methanol: Protocols and Mechanistic Insights

An Application Note for Medicinal and Process Chemistry Professionals Abstract: This document provides a detailed guide for the selective oxidation of 4-iodo-6-methyl-2H-indazole-3-methanol to its corresponding aldehyde,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract: This document provides a detailed guide for the selective oxidation of 4-iodo-6-methyl-2H-indazole-3-methanol to its corresponding aldehyde, 4-iodo-6-methyl-2H-indazole-3-carbaldehyde. This aldehyde is a critical building block in medicinal chemistry, serving as a precursor for various kinase inhibitors and other pharmacologically active agents.[1][2][3] The presence of a sensitive iodo-substituent and the indazole core necessitates the use of mild and highly selective oxidation protocols to prevent unwanted side reactions and preserve the structural integrity of the molecule. We present and compare three robust methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Manganese Dioxide (MnO₂) oxidation. Each protocol is accompanied by a step-by-step procedure, mechanistic explanations, and expert insights to ensure successful and reproducible synthesis.

Introduction: The Synthetic Challenge

The functionalization of the indazole scaffold at the C3 position is a cornerstone for the development of numerous therapeutic agents.[2] The conversion of a 3-hydroxymethyl group to a 3-formyl (aldehyde) group provides a versatile chemical handle for subsequent transformations such as Wittig reactions, Knoevenagel condensations, and reductive aminations.[1][2]

However, the oxidation of 4-iodo-6-methyl-2H-indazole-3-methanol presents specific challenges:

  • Over-oxidation: Primary alcohols can be easily oxidized past the aldehyde stage to the corresponding carboxylic acid, especially with aggressive, chromium-based reagents like Jones reagent.[4]

  • Substrate Sensitivity: The indazole ring system contains two nitrogen atoms and the molecule features an acid-sensitive C-I bond. Harsh acidic or basic conditions can lead to degradation or undesired side reactions.

  • Chemoselectivity: The chosen oxidant must selectively target the primary alcohol without affecting the iodo-substituent or the aromatic indazole core.

This guide focuses on methodologies that navigate these challenges, offering high yields and purity under mild conditions.

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is the primary recommended method due to its exceptionally mild reaction conditions, operational simplicity, and high chemoselectivity.[5][6] It utilizes a hypervalent iodine reagent that operates at room temperature in neutral chlorinated solvents, avoiding the need for toxic chromium reagents or extreme temperatures.[5][7][8]

2.1. Principle and Mechanism

The reaction proceeds via a ligand exchange between the alcohol and an acetate group on the Dess-Martin periodinane. The resulting intermediate then undergoes an intramolecular elimination, where a second acetate molecule acts as a base to abstract the α-hydrogen, leading to the formation of the aldehyde, iodinane, and acetic acid.[4]

DMP_Mechanism Substrate R-CH₂OH Intermediate_1 Periodinane Intermediate Substrate->Intermediate_1 + DMP DMP Dess-Martin Periodinane (DMP) DMP->Intermediate_1 AcOH_1 Acetic Acid (byproduct) Intermediate_1->AcOH_1 Intermediate_1_copy Periodinane Intermediate Aldehyde R-CHO (Product) Intermediate_1_copy->Aldehyde - H⁺ (via Acetate) Iodinane Iodinane (byproduct) Intermediate_1_copy->Iodinane AcOH_2 Acetic Acid (byproduct) Intermediate_1_copy->AcOH_2

Caption: Mechanism of Dess-Martin Periodinane Oxidation.

2.2. Detailed Experimental Protocol

  • Materials:

    • 4-iodo-6-methyl-2H-indazole-3-methanol (1.0 eq)

    • Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) (optional, for buffering)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-iodo-6-methyl-2H-indazole-3-methanol (1.0 eq).

    • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

    • Optional but Recommended: For acid-sensitive substrates, add solid sodium bicarbonate (2.0 eq) to the solution and stir for 5 minutes to buffer the acetic acid generated during the reaction.[5]

    • In a single portion, add Dess-Martin Periodinane (1.2 eq) to the stirring solution at room temperature. A slight exotherm may be observed.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes. The reaction is typically complete within 1-3 hours.[6]

    • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or additional DCM.

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15-20 minutes until the solid byproducts dissolve and both layers become clear.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated NaHCO₃, then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude aldehyde by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

2.3. Expert Insights & Troubleshooting

  • Why DMP? Its neutral pH and room temperature conditions are ideal for preserving the iodo-substituent and the indazole core.[9] It is particularly useful for substrates with acid-sensitive functional groups.

  • Reagent Quality: DMP is sensitive to moisture. Use a freshly opened bottle or ensure the reagent has been stored properly in a desiccator.

  • Incomplete Reaction: If the reaction stalls, an additional portion of DMP (0.2-0.3 eq) can be added. Ensure the starting material is fully dissolved.

  • Buffering: The reaction produces two equivalents of acetic acid.[5] While the indazole is moderately robust, adding a buffer like NaHCO₃ or pyridine is a good practice to prevent any potential acid-catalyzed side reactions.

Alternative Protocols

While DMP is the preferred method, other established protocols offer viable alternatives, each with distinct advantages and considerations.

3.1. Method 2: Swern Oxidation

The Swern oxidation is a classic, reliable method for converting primary alcohols to aldehydes without over-oxidation.[10] It relies on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride, followed by reaction with the alcohol and base-mediated elimination.[11]

3.1.1. Mechanism Overview The process involves the formation of a chloro(dimethyl)sulfonium chloride from DMSO and oxalyl chloride. This highly electrophilic species reacts with the alcohol to form an alkoxysulfonium salt. A hindered, non-nucleophilic base (like triethylamine) deprotonates the carbon adjacent to the oxygen, generating a sulfur ylide which collapses via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and protonated base.[10][11]

Swern_Mechanism DMSO DMSO Activation Activation (-78°C) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Alkoxysulfonium Alkoxysulfonium Salt Activation->Alkoxysulfonium + Alcohol Ylide Sulfur Ylide Intermediate Alkoxysulfonium->Ylide + Et₃N Alcohol R-CH₂OH Alcohol->Alkoxysulfonium Base Triethylamine (Et₃N) Base->Ylide Product Aldehyde (R-CHO) + Dimethyl Sulfide (DMS) Ylide->Product Elimination

Caption: Key stages of the Swern Oxidation.

3.1.2. Detailed Experimental Protocol

  • Materials:

    • Oxalyl chloride (1.5 eq)

    • Anhydrous Dimethyl sulfoxide (DMSO) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • 4-iodo-6-methyl-2H-indazole-3-methanol (1.0 eq)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (5.0 eq)

  • Procedure:

    • Set up a flame-dried three-neck flask equipped with a thermometer, dropping funnels, and an inert gas inlet.

    • Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.5 eq) to the cold DCM.

    • In a separate dropping funnel, dissolve anhydrous DMSO (2.5 eq) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, keeping the internal temperature below -65 °C. Stir for 15 minutes.

    • Dissolve the alcohol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

    • Add triethylamine (5.0 eq) dropwise, ensuring the temperature does not rise significantly. A thick white precipitate will form.

    • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature over 30-60 minutes.

    • Quench the reaction by adding water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

    • Combine organic layers, wash with dilute HCl (e.g., 1M), water, saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

3.1.3. Expert Insights & Troubleshooting

  • Strict Temperature Control: Maintaining the temperature below -60 °C during the addition of DMSO and alcohol is critical to prevent side reactions.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous.

  • Odor: The byproduct, dimethyl sulfide (DMS), has an extremely unpleasant and pervasive odor.[11] All operations, including the workup, must be performed in a well-ventilated fume hood. Glassware should be quenched with bleach to oxidize the residual DMS.[11]

3.2. Method 3: Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild, heterogeneous oxidant particularly effective for benzylic and allylic alcohols.[12][13] Given the "benzylic-like" nature of the substrate, MnO₂ is a suitable, cost-effective alternative.

3.2.1. Principle The oxidation occurs on the surface of the solid MnO₂ particles.[13] The reaction is heterogeneous, which simplifies workup, as the reagent and manganese byproducts can be removed by simple filtration.

3.2.2. Detailed Experimental Protocol

  • Materials:

    • Activated Manganese Dioxide (MnO₂) (10-20 eq by weight)

    • 4-iodo-6-methyl-2H-indazole-3-methanol (1.0 eq)

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

    • Celite®

  • Procedure:

    • To a round-bottom flask, add the alcohol (1.0 eq) and a solvent like DCM or chloroform.

    • Add activated MnO₂ (10-20 eq by weight). The exact amount depends on the activity of the MnO₂ batch.

    • Stir the resulting black suspension vigorously at room temperature.

    • Monitor the reaction by TLC. Reaction times can be long and variable (4-48 hours). If the reaction is slow, gentle heating (reflux) can be applied.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and manganese salts.

    • Wash the Celite® pad thoroughly with additional solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • The crude product is often clean but can be purified by column chromatography if necessary.

3.2.3. Expert Insights & Troubleshooting

  • Reagent Activity: The success of this reaction is highly dependent on the activity of the MnO₂.[13] Commercially available "activated" MnO₂ should be used. For reproducible results, some labs prepare their own reagent.

  • Stoichiometry: A large excess of the reagent is typically required for the reaction to go to completion.[13]

  • Stirring: Vigorous stirring is essential to ensure sufficient contact between the dissolved substrate and the heterogeneous oxidant.

Comparative Summary and Workflow

Table 1: Comparison of Oxidation Protocols

ParameterDess-Martin Periodinane (DMP)Swern OxidationManganese Dioxide (MnO₂)
Reagents DMP, DCM, NaHCO₃Oxalyl Chloride, DMSO, Et₃N, DCMActivated MnO₂, DCM/CHCl₃
Temperature Room Temperature-78 °C to Room TemperatureRoom Temperature to Reflux
Typical Time 1-3 hours2-4 hours4-48 hours
Workup Aqueous quench, extractionAqueous quench, extraction, multiple washesFiltration through Celite®
Key Advantage Extremely mild, simple, fastHigh functional group toleranceSimple workup, cost-effective
Key Disadvantage Expensive, moisture-sensitive reagentStrict low temp control, foul-smelling byproductVariable reactivity, large excess needed

General Experimental Workflow

Workflow A 1. Reagent & Glassware Preparation (Anhydrous) B 2. Reaction Setup (Under Inert Atmosphere) A->B C 3. Reagent Addition & Temperature Control B->C D 4. Monitor by TLC C->D D->C Incomplete? Add Reagent/Time E 5. Reaction Quench & Aqueous Workup D->E Complete? F 6. Dry, Filter, Concentrate E->F G 7. Purify via Column Chromatography F->G H 8. Characterize Product (NMR, MS, IR) G->H

Caption: A generalized workflow for the synthesis and purification of the target aldehyde.

Conclusion

The selective oxidation of 4-iodo-6-methyl-2H-indazole-3-methanol to its aldehyde is a critical transformation for which several reliable methods exist. The Dess-Martin Periodinane (DMP) oxidation stands out as the premier choice, offering a superb balance of mild conditions, high selectivity, and operational simplicity, making it ideal for this sensitive, high-value substrate. The Swern oxidation serves as a robust, albeit more technically demanding, alternative. For larger-scale operations where cost is a factor, manganese dioxide provides a practical, heterogeneous option, provided the reagent's activity is carefully controlled. By understanding the principles and practical considerations of each method, researchers can confidently and efficiently synthesize the target 4-iodo-6-methyl-2H-indazole-3-carbaldehyde for applications in drug discovery and development.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Liu, X., et al. (2011). Selective oxidation of primary alcohols to aldehydes with H5IO6/V2O5 in ionic liquid. Journal of the Iranian Chemical Research, 4, 135-139.
  • Quinio, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Also available at: [Link]

  • Quinio, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

  • Chemistry Steps. (2024). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Semantic Scholar. (n.d.). Oxidation of alcohols to carbonyl compounds with molecular iodine in the presence of potassium tert-butoxide. [Link]

  • Miller, R. A., & Hoerrner, R. S. (2003). Iodine as a chemoselective reoxidant of TEMPO: application to the oxidation of alcohols to aldehydes and ketones. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • RSC Publishing. (2023). Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. [Link]

  • NPTEL. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. [Link]

  • Organic Reactions. (n.d.). TEMPO-Mediated Oxidations. [Link]

  • Wikipedia. (n.d.). Swern oxidation. [Link]

  • PMC. (2025). Tuning Reactivity in Cu/TEMPO Catalyzed Alcohol Oxidation Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

  • NPTEL Archive. (n.d.). Module 1 : Oxidation Reactions. [Link]

  • ResearchGate. (2025). Oxidation of heterocyclic compounds by manganese dioxide | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • AUB ScholarWorks. (n.d.). OXIDATIONS WITH MANGANESE DIOXIDE. [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. [Link]

  • Chemistry Steps. (2020). Swern Oxidation. [Link]

  • MDPI. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. [Link]

  • MSU chemistry. (n.d.). Swern Oxidation Proceedure. [Link]

  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. [Link]

  • Beilstein Journals. (2023). Synthesis and reactivity of azole-based iodazinium salts. [Link]

  • ACS Publications. (n.d.). In Situ Oxidation−Imine Formation−Reduction Routes from Alcohols to Amines. [Link]

  • Thieme. (n.d.). J. Podlech Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. [Link]

  • Wordpress. (2026). Manganese Dioxide, MnO2. [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Saketi, J.M.R., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • Chemistry Europe. (n.d.). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. [Link]

  • The Royal Society of Chemistry. (2016). Selective organocatalytic oxidation of aldehydes and alcohols to unsaturated aldehydes: A homologation method to prepare polyene. [Link]

  • Saketi, J.M.R., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • Chemistry LibreTexts. (2020). 19.6: Oxidation of alcohols and aldehydes. [Link]

  • IOSR Journal. (2025). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation side reactions in indazole aldehyde synthesis

Topic: Preventing Oxidation Side Reactions & Process Optimization Introduction: The Stability Paradox Welcome to the Heterocyclic Chemistry Support Center. If you are accessing this guide, you are likely struggling with...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation Side Reactions & Process Optimization

Introduction: The Stability Paradox

Welcome to the Heterocyclic Chemistry Support Center. If you are accessing this guide, you are likely struggling with the synthesis of 1H-indazole-3-carbaldehyde (or its derivatives).

The indazole core presents a unique "stability paradox." While the aromatic system is robust, the N1/N2 nitrogens and the C3-aldehyde moiety create a perfect storm for oxidative side reactions.[1] The most common failure modes we see in the field are:

  • Over-oxidation: The aldehyde rapidly converts to the carboxylic acid (Indazole-3-COOH).[1]

  • N-Oxide Formation: Oxidants attacking the pyridine-like N2 nitrogen.[1]

  • Oxidative Dimerization: Radical coupling during workup.[1]

This guide moves beyond generic textbook advice to provide field-tested protocols for stabilizing this specific motif.

Module 1: The "Hydrate Trap" (Alcohol Oxidation Route)

The Scenario: You are oxidizing (1H-indazol-3-yl)methanol to the aldehyde. The Failure: You isolate the carboxylic acid (over-oxidation) or a mixture of products.

Root Cause Analysis: The Hydrate Mechanism

The culprit is rarely the oxidant's "strength" alone, but the presence of water . In aqueous media (Jones reagent, KMnO₄), the newly formed aldehyde reacts with water to form a gem-diol (hydrate) .[1][2] This hydrate is sterically and electronically similar to a primary alcohol and is immediately oxidized further to the carboxylic acid.[1]

The Solution: Anhydrous Hypervalent Iodine

To stop at the aldehyde, you must cut off the hydrate pathway. We recommend Dess-Martin Periodinane (DMP) or IBX (2-Iodoxybenzoic acid) .[1][3]

  • Why it works: These reagents operate via a ligand-exchange mechanism that does not require water.[1] Without water, the aldehyde cannot form the hydrate, rendering it invisible to further oxidation by the reagent.[2][4][5]

Protocol A: Chemoselective IBX Oxidation

Best for: Substrates with acid-sensitive protecting groups (Boc, THP).[1][2]

Reagents:

  • Substrate: Indazole-3-methanol derivative (1.0 equiv)[1]

  • Oxidant: IBX (1.1 – 1.3 equiv)[1]

  • Solvent: DMSO (0.5 M concentration) or EtOAc (reflux)[1]

Step-by-Step:

  • Dissolution: Dissolve the indazole methanol in DMSO. (Note: IBX is insoluble in most organic solvents but soluble in DMSO).[1]

  • Addition: Add IBX in a single portion at room temperature (25°C).

  • Monitoring: Stir for 1–3 hours. Monitor via TLC. Crucial: Do not heat above 40°C unless using the EtOAc reflux modification, as heat promotes radical side reactions.[2]

  • Workup (The "Reductive Quench"):

    • Dilute with diethyl ether or EtOAc.[1]

    • Wash with 5% NaHCO₃ mixed with 10% Na₂S₂O₃ (Sodium Thiosulfate).[1]

    • Why? The thiosulfate reduces any residual iodine species, preventing post-workup iodination or oxidation.[2]

Module 2: The "Vilsmeier" Dead End & The Nitrosation Bypass

The Scenario: You are trying to attach an aldehyde directly to the indazole ring using POCl₃/DMF (Vilsmeier-Haack).[1] The Failure: No reaction, or formation of black tar.[2]

Troubleshooting Guide

Direct Vilsmeier-Haack formylation on unprotected indazoles usually fails.

  • Reason: The Vilsmeier reagent is electrophilic.[6] The basic N1/N2 nitrogens of indazole protonate immediately in the acidic medium, deactivating the ring toward electrophilic aromatic substitution.

The "Smart" Alternative: Indole Nitrosation

Instead of fighting the indazole ring, synthesize the aldehyde during the ring formation. This method avoids alcohol oxidation entirely, bypassing the risk of carboxylic acid formation.

Mechanism: 3-Formylindoles are treated with nitrous acid (NaNO₂/HCl).[1] The NO⁺ attacks the indole nitrogen, leading to a ring opening and re-closure that generates the indazole core with the aldehyde intact.

NitrosationRoute cluster_prevention Oxidation Prevention Advantage Indole Indole-3-carbaldehyde (Starting Material) Nitroso N-Nitroso Intermediate Indole->Nitroso + NaNO2/HCl RingOpen Ring Opening (Oxime formation) Nitroso->RingOpen Rearrangement Indazole 1H-indazole-3-carbaldehyde (Target) RingOpen->Indazole - H2O

Caption: The Nitrosation Route avoids the alcohol oxidation step entirely, eliminating the risk of over-oxidation to carboxylic acid.

Module 3: Protecting Group Strategy (N-Oxide Prevention)

The Scenario: You successfully made the aldehyde, but the product is unstable or contaminated with N-oxides.[1] The Failure: The N1-H is acidic, and the N2 is nucleophilic.[1]

Strategic Recommendation

If you must use strong oxidants (e.g., if you are oxidizing a side chain elsewhere on the molecule), you must mask the indazole nitrogen.[2]

Protecting GroupStability to OxidationRemoval ConditionsNotes
THP (Tetrahydropyranyl) HighMild Acid (HCl/MeOH)Recommended. Prevents N-oxidation and is stable to basic workups.[1]
SEM (Trimethylsilylethoxymethyl) Very HighTBAF or AcidExcellent for lithiation routes; withstands almost all oxidants.[1]
Boc (tert-Butyloxycarbonyl) ModerateTFA or HeatRisky. Can fall off if the oxidation becomes too acidic (e.g., Jones reagent).[1]
Acetyl (Ac) LowBaseNot recommended; labile to hydrolysis during aqueous oxidative workups.[1]

Troubleshooting FAQs

Q1: I used PCC (Pyridinium Chlorochromate) and got a black gum. Why? A: PCC is slightly acidic and contains heavy metal residues that can complex with the indazole nitrogens, leading to polymerization (tars).[1]

  • Fix: Switch to DMP (buffered with NaHCO₃) or IBX .[1] If you must use Chromium, use PDC (Pyridinium Dichromate) in DMF, which is less acidic.[1][2]

Q2: My aldehyde turns to acid while sitting on the bench. Is it autoxidation? A: Yes. Indazole-3-carbaldehydes are electron-deficient and prone to radical autoxidation in air.[1]

  • Fix: Store the product under Argon at -20°C. If you need to purify it, avoid silica gel chromatography with methanol (which can form hemiacetals); use rapid filtration through a neutral alumina plug or recrystallization.[1]

Q3: Can I use Swern Oxidation? A: Yes, but with a warning. The Swern reaction generates HCl as a byproduct. The indazole nitrogens can act as an internal base, trapping the HCl and potentially interfering with the breakdown of the alkoxysulfonium intermediate.

  • Fix: Use excess base (Triethylamine or DIPEA) —at least 5 equivalents—during the quenching step to ensure full neutralization.

Decision Tree: Selecting the Right Method

DecisionTree Start Start: Synthesis of Indazole-3-carbaldehyde Precursor What is your starting material? Start->Precursor Indole Indole Derivative Precursor->Indole Alcohol Indazole-3-methanol Precursor->Alcohol Unprotected Unprotected Indazole Precursor->Unprotected Nitrosation USE NITROSATION ROUTE (NaNO2 / HCl) *Best for avoiding oxidation* Indole->Nitrosation OxidantCheck Check Protecting Groups Alcohol->OxidantCheck Vilsmeier Direct Vilsmeier Fails (Ring Deactivation) Unprotected->Vilsmeier Direct ProtectFirst Protect N1 (SEM/THP) then Formylate (Lithiation) Unprotected->ProtectFirst Alternative IBX USE IBX or DMP (Avoids Hydrate/Acid) OxidantCheck->IBX Standard Jones AVOID Jones/KMnO4 (Causes Over-oxidation) OxidantCheck->Jones Do Not Use

Caption: Workflow selector for Indazole-3-carbaldehyde synthesis based on starting material availability.

References

  • Nitrosation of Indoles (Alternative Route)

    • Tiatou Soumah et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles."[1] RSC Advances, 2018, 8 , 12849-12856.[1][2]

  • IBX/DMP Selectivity (Preventing Over-oxidation)

    • More, J. D., & Finney, N. S.[1][2] "A Simple and Advantageous Protocol for the Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX)." Organic Letters, 2002, 4 (17), 3001–3003.[1][2]

    • [1]

  • Indazole Protection Strategies

    • Lefebvre, V., et al. "Regioselective protection at N-2 and derivatization at C-3 of indazoles."[1][2] Journal of Organic Chemistry, 2006.[2]

  • Mechanism of Aldehyde Over-oxidation

    • Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice.[1][2] Springer Science & Business Media, 2006.[1][2] (Chapter 1: Chromium-based Oxidations).

Sources

Optimization

Troubleshooting Suzuki coupling failure with steric hindrance at C4

Ticket #C4-SH: Suzuki Coupling Failure with Steric Hindrance at C4 Status: Open | Priority: High Assigned Specialist: Senior Application Scientist Executive Summary & Root Cause Analysis User Issue: You are attempting a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #C4-SH: Suzuki Coupling Failure with Steric Hindrance at C4 Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

User Issue: You are attempting a Suzuki-Miyaura coupling at a sterically congested position (e.g., C4 of a quinoline, pyridine, or an ortho,ortho-disubstituted aryl ring) and experiencing low conversion or complete failure.

The "C4" Challenge: In heterocyclic chemistry, the C4 position (particularly in quinolines and pyridines) presents a unique "double threat":

  • Steric Wall: Flanking substituents (at C3/C5) or the sheer bulk of the coupling partner prevent the approach of the boronate species during transmetallation.

  • Electronic Deactivation: If the ring is electron-rich (e.g., amino-substituted), oxidative addition becomes endergonic. If electron-deficient, the intermediate Pd(II) complex is prone to stabilization, stalling the cycle.

The Diagnosis: Most "steric failures" are actually catalyst resting state issues. The bulky substrates prevent the palladium center from completing the cycle, leaving it vulnerable to decomposition (Pd black formation) or side reactions (protodeboronation).

Diagnostic Workflow (Interactive)

Before changing solvents randomly, use this logic tree to identify the exact point of failure in the catalytic cycle.

TroubleshootingTree Start Analyze Crude Reaction Mixture (LCMS/NMR) Q1 Is the Aryl Halide (Electrophile) consumed? Start->Q1 No (SM Remaining) No (SM Remaining) Q1->No (SM Remaining) > 80% SM Yes (SM Consumed) Yes (SM Consumed) Q1->Yes (SM Consumed) < 10% SM OA_Fail FAILURE: Oxidative Addition Pd cannot insert into C-X bond. No (SM Remaining)->OA_Fail Q2 Is the Boronic Acid consumed? Yes (SM Consumed)->Q2 Sol_OA SOLUTION: 1. Switch to Pd-G4 Precatalyst 2. Use smaller X group (I > Br > Cl) 3. Increase Temp (>100°C) OA_Fail->Sol_OA Yes (Deboronation) Yes (Deboronation) Q2->Yes (Deboronation) Converted to Ar-H Yes (Homocoupling) Yes (Homocoupling) Q2->Yes (Homocoupling) Converted to Ar-Ar Trans_Fail FAILURE: Transmetallation Boron species decomposed faster than it could couple. Yes (Deboronation)->Trans_Fail RE_Fail FAILURE: Reductive Elimination Steric bulk prevents product release. Yes (Homocoupling)->RE_Fail Sol_Trans SOLUTION: 1. 'Slow Release' Boronates (MIDA) 2. Anhydrous Conditions 3. Switch Base (K3PO4 -> CsF) Trans_Fail->Sol_Trans

Figure 1: Diagnostic logic tree for identifying the rate-limiting step in hindered Suzuki couplings.

Technical Solutions & Deep Dives

Solution A: The "Pocket" Strategy (Ligand Engineering)

Issue: Standard ligands (PPh3, dppf) lack the steric bulk to force the Pd(II) species into the correct geometry for reductive elimination. Fix: Use Dialkylbiaryl Phosphines (Buchwald Ligands ).

These ligands possess a specific architecture that creates a protective "pocket" around the palladium center.

LigandApplication CaseWhy it works (Mechanism)
SPhos Universal First Choice. Excellent for hindered aryl chlorides.The methoxy group on the lower ring interacts with Pd, stabilizing the monoligated Pd(0) species essential for oxidative addition [1].
XPhos Extreme Steric Hindrance. Use for tetra-ortho-substituted biaryls.[1]Larger isopropyl groups increase the "cone angle," forcing the product off the metal center (accelerating reductive elimination) [2].
RuPhos Heterocycles. Best for electron-poor pyridines/quinolines.Optimized electronic donation prevents catalyst poisoning by the heterocycle nitrogen.
Solution B: The "Time Bomb" (Boron Instability)

Issue: Steric hindrance slows down the coupling rate. This gives water (present in the base) time to attack the boronic acid, causing Protodeboronation (Ar-B(OH)2 → Ar-H). Fix: Control the concentration of free boronic acid.

  • Switch to MIDA Boronates: These are "slow-release" capsules. Under basic conditions, they slowly hydrolyze to release the active boronic acid at the same rate the catalyst can consume it, keeping the standing concentration low and preventing side reactions [3].

  • Anhydrous Conditions: If using boronic acids, switch to CsF or K3PO4 in anhydrous 1,4-Dioxane . This forces a different transmetallation pathway that is less reliant on free water.

Solution C: The "Engine" (Precatalyst Activation)

Issue: Traditional Pd(OAc)2 or Pd2(dba)3 requires reduction to Pd(0) in situ, which is often inefficient and leads to variable Pd:Ligand ratios. Fix: Use G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G4).

  • Mechanism: These activate immediately upon exposure to base, generating exactly one equivalent of active L-Pd(0) species. This is critical for hindered substrates where "dead" palladium rapidly aggregates into inactive Pd black [4].

The "Gold Standard" Protocol

Scenario: Coupling a 2-substituted-4-chloroquinoline (Steric/Electronic challenge) with an ortho-substituted phenylboronic acid.

Materials
  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Ligand: XPhos (Add 1-2 mol% extra if substrate is very dirty)

  • Base: K3PO4 (Tribasic, finely ground, 3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) - The biphasic system is often superior for solubilizing inorganic bases.

  • Temperature: 100 °C

Step-by-Step Procedure
  • Charge Solids: In a reaction vial, add the Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G4 (0.02 equiv), and K3PO4 (3.0 equiv).

    • Tip: If using a MIDA boronate, increase equivalents to 2.0 and use anhydrous Dioxane/K3PO4.

  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

    • Critical: Oxygen kills the active monomeric Pd(0) species required for hindered couplings.

  • Solvent Addition: Add degassed Toluene and Water via syringe.

    • Concentration: Aim for 0.2 M to 0.5 M. High concentration helps bimolecular steps (Transmetallation).

  • Reaction: Heat to 100 °C vigorously stirring.

    • Visual Check: The reaction should turn from yellow/orange to dark amber. If it turns black (precipitate) within 10 minutes, your catalyst has decomposed (likely due to O2 or lack of ligand).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium residues.

Visualizing the Pathway

Understanding where the steric clash occurs helps you choose the right fix.

CatalyticCycle cluster_side The Danger Zone (Side Reactions) Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-Cl (Steric Bulk hinders approach) PdBlack Pd Black (Inactive) Pd0->PdBlack Ligand dissociation TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base (Rate Limiting Step for Hindered C4) RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim Steric crowding forces product release Protodeb Protodeboronation (Ar'-H) TransMet->Protodeb Slow Transmetallation allows H2O attack RedElim->Pd0 Regeneration

Figure 2: The Catalytic Cycle highlighting the "Danger Zone" where steric hindrance causes stalls.

References

  • Barder, T. E., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Bruno, N. C., et al. (2013). Rapidly Activating Pd-Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Couplings. Chemical Science. [Link]

Sources

Troubleshooting

Technical Support Center: Indazole Regioisomer Separation

Topic: Separation and Identification of - and -Indazole Isomers Executive Summary & Core Distinction CRITICAL CLARIFICATION: Before proceeding, we must distinguish between Protoptropic Tautomers and Regioisomers . Unsubs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation and Identification of - and -Indazole Isomers

Executive Summary & Core Distinction

CRITICAL CLARIFICATION: Before proceeding, we must distinguish between Protoptropic Tautomers and Regioisomers .

  • Unsubstituted Indazoles (

    
    ):  Exist in a rapid tautomeric equilibrium between 
    
    
    
    -indazole (thermodynamically favored) and
    
    
    -indazole. These cannot be separated by standard chromatography at room temperature as they interconvert faster than the timescale of separation.
  • 
    -Substituted Indazoles (
    
    
    
    ):
    Once functionalized, the structure is "locked" into
    
    
    -substituted
    or
    
    
    -substituted
    regioisomers. These are stable, distinct compounds with different physicochemical properties.

This guide focuses on the separation of


- and 

-substituted regioisomers
, which is the standard challenge in SAR (Structure-Activity Relationship) studies.

Module 1: Chromatographic Method Development

The Polarity Rule (Theory of Separation)

Understanding the dipole moments is the key to predicting elution order.

  • 
    -Isomers:  Lower dipole moment (pseudo-quinoid character is minimized). Generally less polar .
    
  • 
    -Isomers:  Higher dipole moment (quinoid-like electron distribution). Generally more polar .
    
ModeStationary PhasePredicted Elution OrderMechanism
Reverse Phase (RP) C18 / Phenyl-Hexyl

elutes 1st


elutes 2nd
Hydrophobic interaction (

is more hydrophobic)
Normal Phase (NP) Silica / Diol

elutes 1st


elutes 2nd
Adsorption (

interacts stronger with silanols)
SFC 2-EP / Chiralpak AD-H

elutes 1st


elutes 2nd
H-bonding/Dipole (

is more retained)
Recommended Protocols
Protocol A: Supercritical Fluid Chromatography (SFC) - The Gold Standard

SFC is preferred because the orthogonality of supercritical


 often resolves isomers that co-elute in HPLC. Interestingly, polysaccharide chiral columns  (like AD-H or OD-H) are excellent for separating achiral indazole regioisomers due to their specific cavity shapes and H-bonding capabilities.
  • Column: Chiralpak AD-H or Lux Cellulose-2 (5 µm, 4.6 x 250 mm)

  • Mobile Phase A:

    
     (100 bar backpressure)
    
  • Mobile Phase B: Methanol (with 0.1%

    
     or Diethylamine)
    
  • Gradient: 5% to 40% B over 5 minutes.

  • Rationale: The basic modifier (

    
    ) is critical to suppress the ionization of the indazole nitrogen, preventing peak tailing.
    
Protocol B: High-pH Reverse Phase HPLC

If SFC is unavailable, standard low-pH HPLC often fails due to cationic interaction with residual silanols. High-pH is the solution.

  • Column: XBridge C18 or Gemini NX-C18 (resistant to high pH).

  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with

    
    .
    
  • Organic: Acetonitrile.[1][2]

  • Gradient: 5% to 95% ACN.

  • Rationale: At pH 10, the indazole (pKa ~1.2 for protonated form) is fully deprotonated (neutral). This maximizes hydrophobicity differences between

    
     and 
    
    
    
    , improving resolution (
    
    
    ).
Method Selection Logic

MethodSelection Start Start: Indazole Mixture Solubility Is sample soluble in MeOH/EtOH? Start->Solubility SFC Choose SFC (Chiralpak AD-H or 2-EP) Modifier: MeOH + 0.1% DEA Solubility->SFC Yes (Preferred) HPLC_Check Is sample pH stable (pH 10)? Solubility->HPLC_Check No (Aqueous req.) High_pH High pH RP-HPLC (XBridge C18, pH 10 NH4HCO3) HPLC_Check->High_pH Yes Low_pH Low pH RP-HPLC (Phenyl-Hexyl, 0.1% Formic Acid) HPLC_Check->Low_pH No (Base sensitive)

Figure 1: Decision tree for selecting the optimal chromatographic technique based on sample properties.

Module 2: Structural Confirmation (Self-Validating System)

You cannot rely solely on retention time. You must validate the peak identity using NMR. The "Self-Validating" protocol relies on Nuclear Overhauser Effect (NOE) correlations.

The "C3 vs. C7" Rule
  • 
    -Isomer:  The alkyl group on Nitrogen 1 is spatially close to the proton on Carbon 7  (
    
    
    
    ).
  • 
    -Isomer:  The alkyl group on Nitrogen 2 is spatially close to the proton on Carbon 3  (
    
    
    
    ).
NMR Validation Workflow
  • Isolate 5-10 mg of each peak.

  • Acquire 1D

    
     NMR  to assign aromatic protons.
    
    • Note:

      
       is usually a singlet (or doublet with small coupling) around 8.0-8.5 ppm.
      
  • Acquire 2D NOESY (or 1D NOE diff).

  • Irradiate the

    
    -CH
    
    
    
    signal.
    • Observation A: Enhancement of the doublet at ~7.5 ppm (

      
      ) 
      
      
      
      Confirm
      
      
      .
    • Observation B: Enhancement of the singlet at ~8.2 ppm (

      
      ) 
      
      
      
      Confirm
      
      
      .

NMR_Logic Figure 2: Diagnostic NOE correlations for distinguishing regioisomers. N1 N1-Alkyl Indazole NOE1 Strong NOE Correlation N1->NOE1 N2 N2-Alkyl Indazole NOE2 Strong NOE Correlation N2->NOE2 H7 H7 Proton (Doublet) H3 H3 Proton (Singlet) NOE1->H7 NOE2->H3

Troubleshooting Guide & FAQs

Q1: My peaks are tailing significantly, even on a C18 column. Why?

Diagnosis: Indazoles are basic heterocycles. The lone pair on the nitrogen is interacting with acidic silanols on the silica support. Solution:

  • Switch pH: Move to pH 10 (Ammonium Bicarbonate) to deprotonate the indazole.

  • Add Ion Pair: If stuck at low pH, add 10-20 mM Triethylamine (TEA) or Trifluoroacetic acid (TFA) to mask silanols.

  • Change Column: Use a "Hybrid Particle" column (e.g., Waters XBridge or Phenomenex Gemini) which has fewer surface silanols.

Q2: I see three peaks, but I only expected two isomers. What is the third?

Diagnosis: This is likely the bis-alkylated quaternary salt (alkylated at both


 and 

), or a regioisomer involving a substituent on the benzene ring (C4-C7) if the starting material wasn't pure. Validation: Check the Mass Spec (MS).
  • 
     Isomers: 
    
    
    
  • Bis-alkylated salt:

    
    (fixed charge, often elutes very early in RP due to extreme polarity, or requires ion-pairing).
    
Q3: Can I use UV absorbance ratios to distinguish them without NMR?

Guidance: While


 and 

isomers often have different

(e.g.,

often has a red-shifted shoulder compared to

), this is not robust enough for primary identification. Substituents on the ring (like -OMe or -CN) shift these values unpredictably. Always use NMR for the initial confirmation.
Q4: Why does the isomer form if is more stable?

Mechanistic Insight:


 is the thermodynamic product (more stable aromatic system). 

is often the kinetic product or favored by steric hindrance at the

position (e.g., a bulky group at C7).
  • Tip: If you need to synthesize specifically

    
    , use thermodynamic conditions (high heat, reversible conditions). If you need 
    
    
    
    , use kinetic conditions (strong base, low temp, short time) or specific directing groups.

References

  • Regioselective N-alkyl

    • Source: Beilstein Journal of Organic Chemistry (2014).
    • Context: Discusses the thermodynamic stability of N1 vs N2 and synthetic conditions.
    • URL:[Link]

  • Mechanism of a Highly Selective N2 Alkyl

    • Source: WuXi Biology (2022).
    • Context: Explains the transition state energies and why N2 can be favored kinetically.
    • URL:[Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques.

    • Source: Magnetic Resonance in Chemistry (PubMed).[3]

    • Context: Defines the NOESY/HMBC correl
    • URL:[Link]

  • Acidity and Basicity of Indazole and its N-Methyl Deriv

    • Source: Canadian Journal of Chemistry.
    • Context: Provides pKa values (N1 vs N2) essential for choosing HPLC buffer pH.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of Iodinated Indazole Aldehydes

Topic: Crystallization techniques for iodinated indazole aldehydes Content type: Technical Support Center (Troubleshooting & FAQ) Audience: Drug Discovery Scientists, Process Chemists[1][2] Welcome to the Advanced Crysta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization techniques for iodinated indazole aldehydes Content type: Technical Support Center (Troubleshooting & FAQ) Audience: Drug Discovery Scientists, Process Chemists[1][2]

Welcome to the Advanced Crystallization Support Hub. This guide addresses the specific physicochemical challenges of purifying iodinated indazole aldehydes. These intermediates are critical scaffolds in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR inhibitors) but present a unique "perfect storm" of purification difficulties: the aggregation-prone indazole core, the chemically reactive aldehyde, and the heavy, lipophilic iodine atom.[1][2]

Phase 1: Solvent System Selection

Q: My compound dissolves in everything or nothing. Where do I start?

A: Iodinated indazole aldehydes exhibit a "schizophrenic" solubility profile. The indazole NH is a hydrogen bond donor, the aldehyde is a dipole, and the iodine adds significant lipophilicity and polarizability.[2]

The "Goldilocks" Zone: You need a solvent system that disrupts the strong


-

stacking of the indazole rings while accommodating the lipophilic iodine.

Recommended Solvent Screening Table:

Solvent System (Solvent / Anti-solvent)Ratio (v/v)Mechanism of ActionBest For
EtOAc / n-Heptane 1:2 to 1:5Standard Polarity Gradient. EtOAc solubilizes the aldehyde; Heptane forces aggregation driven by the iodine/aromatic core.[1]Initial purity >85%. General purpose.
Acetone / Water 1:1 to 1:3Hydrophobic Effect. The highly polar water forces the lipophilic iodinated ring out of solution.Removing polar impurities (salts, inorganic acids).[1]
THF / Toluene 1:1 to 1:4ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Stacking Disruption.
Toluene interacts with the aromatic system, preventing premature amorphous crash-out.[1][2]
Compounds prone to "oiling out" (see Phase 2).
DCM / Hexane 1:3Halogen Bonding. DCM interacts well with the iodine atom, keeping it solvated until high supersaturation.[1][2]Highly lipophilic analogs (e.g., N-alkylated indazoles).[1][2]

Critical Warning: Avoid primary alcohols (MeOH, EtOH) if your crude material contains trace acids or Lewis acids.[1] Indazole aldehydes readily form hemiacetals or acetals in alcoholic solvents, which complicates NMR analysis and yield calculations [1].[1][2]

Phase 2: Troubleshooting "Oiling Out"

Q: I cooled the solution, but instead of crystals, I got a sticky brown oil at the bottom. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) is the most common failure mode for this class of compounds.[1] It occurs when the metastable zone width (MSZW) is too narrow, or the melting point of the solvated impurity-product mix is lower than the crystallization temperature [2].

The Mechanism: The iodine atom increases the molecular weight and Van der Waals forces, often lowering the melting point compared to the non-iodinated parent. If the solution cools faster than the crystal lattice can organize, the compound separates as a supercooled liquid (oil).

Visual Troubleshooting Workflow:

OilingOutTroubleshooter Start PROBLEM: Material Oils Out CheckPurity Check Crude Purity (HPLC) Start->CheckPurity HighImpurity Purity < 80% CheckPurity->HighImpurity Dirty LowImpurity Purity > 80% CheckPurity->LowImpurity Clean Action_Column Perform Silica Plug / Column (Remove tar/oligomers) HighImpurity->Action_Column Action_Reheat Re-dissolve at T_boil LowImpurity->Action_Reheat Decision_Temp Is Oil forming at T_boil? Action_Reheat->Decision_Temp Action_Solvent Change Solvent System (T_boil < T_melt_oil) Decision_Temp->Action_Solvent Yes Action_Seed Seed at Cloud Point (Metastable Zone) Decision_Temp->Action_Seed No (Oils on cooling) Action_Triturate Triturate Oil with Cold Ether/Hexane Action_Seed->Action_Triturate If seeding fails

Figure 1: Decision logic for mitigating Liquid-Liquid Phase Separation (Oiling Out) during indazole crystallization.

Corrective Protocol for Oiled Material:

  • Re-heat the mixture until the oil dissolves (or becomes a fine emulsion).

  • Add a "Bridge Solvent": Add 5-10% of a solvent with intermediate polarity (e.g., THF or Toluene) to increase the solubility of the oil phase.

  • Seeding is Mandatory: You must add seed crystals at the first sign of turbidity (the cloud point). If you lack seeds, scratch the glass wall vigorously to induce nucleation [3].[2]

  • Slow Cooling: Wrap the flask in aluminum foil and a towel. Cool to room temperature over 4-6 hours. Do not put it directly in the fridge.

Phase 3: Chemical Stability & Impurity Control

Q: My crystals are turning purple/pink. Is my compound decomposing?

A: Yes. The coloration indicates iodine liberation or aldehyde oxidation .

1. Iodine Instability (The "Purple" Issue): The C-I bond in electron-rich heterocycles can be photolabile. Exposure to light can generate iodine radicals (


), leading to de-iodination and the formation of 

(purple color).[1]
  • Fix: Perform all crystallization steps in amber glassware or wrap flasks in foil.

2. Aldehyde Oxidation (The "White Solid" Impurity): Indazole aldehydes readily oxidize to indazole carboxylic acids in the presence of air, especially in basic solutions. The carboxylic acid is often much less soluble and will co-precipitate as a white powder, contaminating your aldehyde crystals.[2]

  • Fix: Degas your solvents (sparge with

    
     for 10 mins) before use.
    
  • Fix: Avoid basic washes (e.g.,

    
    ) immediately prior to crystallization unless you acidify quickly.[1]
    
Q: Can I use the Cannizzaro reaction to clean up the aldehyde?

A: NO. While the Cannizzaro reaction disproportionates aldehydes into alcohol and acid, applying it here is dangerous. The indazole NH is acidic (


). Strong base will deprotonate the indazole first, creating a poly-anionic species that may polymerize or undergo side reactions rather than a clean Cannizzaro [4].[1][2]

Phase 4: Isolation and Drying

Q: The crystals collapse into a powder when I filter them. Why?

A: You likely formed a solvate . Iodinated indazoles are notorious for trapping solvent molecules (especially DCM or THF) in the crystal lattice due to the large halogen atom creating "voids" in the packing structure. When you apply vacuum, the solvent leaves, collapsing the crystal lattice into an amorphous powder.[2]

Protocol for Stable Isolation:

  • Wash: Wash the filter cake with the anti-solvent (cold) only. Do not wash with the dissolving solvent.

  • Drying: Dry in a vacuum oven at 40°C max.

    • Tip: If the melting point is broad after drying, you likely have a collapsed solvate.[2] Recrystallize from a non-solvating solvent like Isopropanol (IPA) or Ethanol/Water to get a stable polymorph.

References

  • Reactions of Aldehydes: Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Discussion on acetal formation kinetics).

  • Oiling Out Phenomena: Veesler, S., & Boistelle, R. (1994).[1][2] Oiling out and crystallization. Link (General principles applied to heterocyclic systems).[1]

  • Crystallization of Indazoles: Process for the preparation of 1H-indazole-3-carboxylic acid derivatives. (2021). Patent CN112778203A. Link (Describes industrial purification of related indazole scaffolds).

  • Indazole Chemistry: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2010). Der Pharma Chemica. Link (Context on stability and handling of 3-substituted indazoles).

  • Iodine Labillity:Photochemistry of Organic Halides. (2010). CRC Handbook of Organic Photochemistry and Photobiology. (General reference for C-I bond stability).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-iodo-6-methyl-2H-indazole-3-carbaldehyde . It is designed for medicinal chemists and analytical scientists requiring rigorous structural ver...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-iodo-6-methyl-2H-indazole-3-carbaldehyde . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this kinase inhibitor scaffold.

Executive Summary: The Analytical Challenge

The molecule 4-iodo-6-methyl-2H-indazole-3-carbaldehyde presents a unique characterization challenge due to three factors:

  • Tautomeric Equilibrium: The indazole core exists in a dynamic 1H

    
     2H equilibrium, heavily influenced by solvent choice.[1]
    
  • Peri-Substituent Effect: The bulky iodine atom at the C4 position exerts a significant steric and electronic influence on the adjacent C3-aldehyde, creating a diagnostic spectral signature distinct from the 5-iodo or 6-iodo regioisomers.[2]

  • Regioisomer Differentiation: Distinguishing the 4-iodo product from the thermodynamically favored 5-iodo byproduct requires precise analysis of aromatic coupling constants.

Part 1: Structural Analysis & Assignment Strategy

The following analysis assumes DMSO-d6 as the solvent. In DMSO, the 1H-tautomer is typically the major species, but the rapid exchange often results in a broadened NH signal. The "2H" designation in your target often refers to the transient reactive tautomer or a specific N-alkylated derivative; here, we analyze the free NH parent scaffold, acknowledging the tautomeric reality.[2]

Predicted 1H NMR Data Profile

Based on substituent additivity principles and analogous 3-formylindazole spectra.

Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Mechanistic Insight
Aldehyde (-CHO) 10.35 - 10.55 Singlet (s)1HN/ADiagnostic: Significantly deshielded compared to non-iodinated analogs (~10.1 ppm) due to the peri-effect of C4-Iodine.[2]
Indazole NH 13.80 - 14.30 Broad Singlet (br s)1HN/AHighly solvent-dependent; indicates free NH.[2] Disappears with D₂O shake.
C5-H (Aromatic) 7.45 - 7.55 Doublet (d)1H

Hz
Appears as a sharp doublet or broad singlet due to weak meta-coupling with H7.[2]
C7-H (Aromatic) 7.25 - 7.35 Doublet (d)1H

Hz
Upfield relative to H5; meta-coupled to H5.[2]
C6-Methyl (-CH₃) 2.40 - 2.48 Singlet (s)3HN/ACharacteristic benzylic methyl signal.[2]
Assignment Logic Workflow

The following diagram illustrates the logical flow for confirming the structure and ruling out common impurities.

NMR_Assignment Start Crude Product Spectrum Check_CHO Step 1: Inspect Aldehyde Region (10.0 - 10.6 ppm) Start->Check_CHO Decision_CHO Shift Value? Check_CHO->Decision_CHO Target Target: 4-Iodo Isomer (CHO > 10.3 ppm) Decision_CHO->Target Deshielded Impurity Impurity: 5-Iodo Isomer (CHO ~ 10.0 ppm) Decision_CHO->Impurity Standard Check_Aromatic Step 2: Aromatic Coupling Analysis Target->Check_Aromatic Coupling_Logic Coupling Pattern? Check_Aromatic->Coupling_Logic Meta_Coup Meta-Coupling Only (J ~1.5 Hz) (H5 & H7 are separated by Me) Coupling_Logic->Meta_Coup Target Pattern Ortho_Coup Ortho-Coupling (J ~8.5 Hz) (Indicates H4/H5 adjacency) Coupling_Logic->Ortho_Coup Regioisomer Error Conclusion Structure Confirmed Meta_Coup->Conclusion

Caption: Logical decision tree for distinguishing the 4-iodo target from its 5-iodo regioisomer using chemical shift perturbation and coupling constants.

Part 2: Comparative Performance Analysis

This section objectively compares the spectral performance of the target molecule against its most common alternatives (impurities or isomers) to aid in quality control.

Comparison 1: Target vs. Regioisomer (5-Iodo-6-methyl-indazole-3-carbaldehyde)

The primary synthetic risk is iodination at the C5 position (para to the nitrogen) rather than the sterically crowded C4 position.

FeatureTarget (4-Iodo) Alternative (5-Iodo) Scientific Rationale
CHO Shift

10.3 - 10.5 ppm

10.0 - 10.1 ppm
The C4-Iodine is spatially proximate to the C3-Aldehyde, causing van der Waals deshielding (anisotropy effect).[2] The C5-Iodine is too distant to affect the CHO shift.
Aromatic Pattern Two meta doublets Two singlets In the 4-iodo isomer, H5 and H7 are meta.[1][2] In the 5-iodo isomer, H4 and H7 are para/isolated, appearing as distinct singlets with no observable coupling.
H4 Signal Absent Present (~8.4 ppm) The 5-iodo isomer retains the H4 proton, which appears highly deshielded (singlet) due to the adjacent C3-carbonyl.[2]
Comparison 2: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of solvent fundamentally alters the observed species due to tautomerism.

  • DMSO-d6 (Recommended): Strong hydrogen bond acceptor. Stabilizes the NH proton, slowing the exchange rate. Result: Sharp signals and a visible (though broad) NH peak at >13 ppm.

  • CDCl3 (Not Recommended): Non-polar.[2] Promotes rapid 1H

    
     2H tautomeric exchange and dimerization. Result: The NH signal may broaden into the baseline or disappear; aromatic signals may average, leading to poor resolution.
    

Part 3: Experimental Protocol & Validation

Protocol: High-Resolution 1H NMR Acquisition

Objective: To obtain a spectrum suitable for publication and purity analysis.

  • Sample Preparation:

    • Weigh 5-10 mg of the dried solid product.

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Suspended solids cause line broadening.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher (500 MHz preferred for resolving meta-couplings).

    • Temperature: 298 K (25°C).[2]

    • Number of Scans (NS): 16 or 32 (sufficient for >95% purity).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the aldehyde proton (which often has a long T1).

  • Post-Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .[1]

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.[2]

Self-Validating System (Troubleshooting)
  • Issue: Aldehyde peak is split or double.

    • Cause: Presence of rotamers or slow tautomeric exchange.

    • Validation: Run a Variable Temperature (VT) experiment at 353 K (80°C). If the peaks coalesce into a single sharp singlet, it is a dynamic equilibrium (tautomerism), not an impurity.

  • Issue: Missing NH peak.

    • Cause: Rapid exchange with trace water in DMSO.

    • Validation: Add 1 drop of D₂O. The NH peak should vanish completely, while CH signals remain. This confirms the assignment of the labile proton.

References

  • Synthesis of Indazole-3-carbaldehydes

    • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[2]

    • Source: N
    • URL:[Link]

  • Tautomerism in Indazoles

    • Title: 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds.[2][3][4]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link][2][3][4]

  • NMR Data of Indole/Indazole Analogs

    • Title: Regioselective C5−H Direct Iodination of Indoles (Supporting Inform
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

Sources

Comparative

Structural Dynamics of 2H-Indazole Derivatives: A Crystallographic Benchmarking Guide

Executive Summary In medicinal chemistry, the indazole scaffold is a privileged structure, frequently serving as a bioisostere for indole or benzimidazole.[1] However, the thermodynamic preference for the 1H-tautomer (be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the indazole scaffold is a privileged structure, frequently serving as a bioisostere for indole or benzimidazole.[1] However, the thermodynamic preference for the 1H-tautomer (benzenoid) over the 2H-tautomer (quinoid) often complicates structure-activity relationship (SAR) studies. This guide focuses on 2H-indazole derivatives , which are typically "locked" via N2-substitution to access unique electronic vectors and solubility profiles distinct from their 1H-counterparts.

This document provides a technical comparison of X-ray crystallographic data for 2H-indazoles against their primary alternatives (1H-indazoles and benzimidazoles), offering protocols for obtaining diffraction-quality crystals of these often-hydrophobic targets.

Part 1: Structural Tautomerism & Energetics

The primary challenge in working with indazoles is the tautomeric equilibrium. In the solid state, unsubstituted indazole exists exclusively as the 1H-tautomer due to the aromatic stability of the benzene ring (benzenoid structure).

The "Quinoid" Shift

When the nitrogen at position 2 (N2) is substituted (locking the 2H-form), the fused benzene ring is forced to adopt a quinoid-like electron distribution . This results in a measurable loss of aromaticity in the carbocycle but significantly alters the hydrogen-bond acceptor capabilities of N1.

Table 1: Crystallographic Fingerprint – 1H vs. 2H Indazole

Data synthesized from Cambridge Structural Database (CSD) trends and comparative studies [1, 2].

Metric1H-Indazole (Benzenoid)2H-Indazole (Quinoid)Crystallographic Significance
N1–N2 Bond Length ~1.37 Å~1.35 Å2H form shows slightly higher double-bond character.
C7a–N1 Bond Length ~1.36 Å~1.32 ÅCritical Marker: Shortening in 2H indicates quinoid shift.
Benzene Ring Geometry Uniform C–C (~1.39 Å)Alternating Long/ShortIndicates loss of full aromatic delocalization in 2H.
Dipole Moment ~1.6 D~3.4 D2H derivatives are more polar, affecting crystal packing.
H-Bond Capacity N1 (Acceptor), N2-H (Donor)N1 (Strong Acceptor)2H-indazoles lack a donor on the pyrazole ring (unless substituted).

Part 2: Comparative Packing Analysis

When selecting a scaffold for drug design, researchers often compare 2H-indazoles with Benzimidazoles (isosteric but symmetrical resonance) and 1H-Indazoles .

Alternative 1: Benzimidazole[2]
  • Performance: Benzimidazoles generally crystallize more easily due to strong intermolecular N–H···N hydrogen bonding chains.[2][3][4]

  • Contrast: 2H-indazoles (N2-substituted) cannot form these self-complementary chains. Instead, they rely heavily on

    
    -
    
    
    
    stacking
    and weak C–H···N interactions, often leading to lower melting points and higher solubility in organic solvents [3].
Alternative 2: 1H-Indazole
  • Performance: Forms cyclic dimers (R2,2(8) graph set) in the solid state.

  • Contrast: 2H-indazoles are sterically prevented from forming this dimer. Their crystal lattices are often dominated by dispersion forces, making them more sensitive to solvent choice during crystallization.

Part 3: Experimental Protocol – Crystallizing 2H-Indazoles

2H-indazole derivatives are frequently lipophilic and lack strong H-bond donors, making them prone to "oiling out" rather than crystallizing. The following protocol utilizes a Hydrophobic Interface Seeding strategy to overcome this.

Workflow Logic

The following diagram illustrates the decision matrix for crystallizing difficult N-heterocycles.

CrystallizationWorkflow Start Target: 2H-Indazole Derivative SolubilityCheck Check Solubility (MeOH, DCM, DMSO) Start->SolubilityCheck HighSol High Solubility (>50 mg/mL) SolubilityCheck->HighSol LowSol Low Solubility (<5 mg/mL) SolubilityCheck->LowSol MethodA Method A: Vapor Diffusion (Anti-solvent: Hexane/Pentane) HighSol->MethodA Preferred MethodC Method C: Hydrophobic Interface (Layering over Fluorinated Oil) HighSol->MethodC If A fails MethodB Method B: Slow Evaporation (Solvent: Acetone/EtOH 1:1) LowSol->MethodB Harvest Harvest & Cryo-Protect (Paratone-N) MethodA->Harvest MethodB->Harvest MethodC->Harvest

Figure 1: Decision tree for crystallizing hydrophobic nitrogen heterocycles based on solubility profiles.

Detailed Protocol: Vapor Diffusion with Hydrophobic Modification

Objective: Grow X-ray quality single crystals of N2-alkylated indazole.

  • Preparation: Dissolve 5 mg of the derivative in 0.5 mL of a "Good Solvent" (typically Dichloromethane or Tetrahydrofuran). Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary.

  • The "Good" Solvent Choice: Unlike 1H-indazoles, avoid alcohols if possible, as they may disrupt the weak dipole-dipole stacking of 2H-indazoles.

  • Setup (Hanging Drop):

    • Place 2 µL of the compound solution on a siliconized cover slip.

    • Add 1 µL of high-viscosity silicone oil over the drop (prevents skin formation).

    • In the reservoir well, place 500 µL of Pentane or Hexane (Anti-solvent).

  • Equilibration: Seal with grease. Incubate at 4°C. The low temperature reduces the kinetic energy, encouraging the formation of the thermodynamically less stable quinoid packing lattice [4].

  • Validation: Check for birefringence under a polarized light microscope after 48 hours.

Part 4: Application in Drug Design (Kinase Inhibition)

The structural rigidity of the 2H-indazole is a key feature in designing Type I Kinase Inhibitors.

Case Study: Binding Mode Logic

In the active site of kinases (e.g., FGFR or PDE4D), the 2H-indazole moiety often serves as a hinge binder.

  • 1H-Indazole: Presents a Donor-Acceptor motif (N1-N2H).

  • 2H-Indazole: Presents a pure Acceptor motif at N1 (with N2 blocked).

This difference allows 2H-indazoles to target active sites where a backbone amide proton is available for H-bonding, but steric bulk prevents the approach of a donor group.

BindingLogic Target Kinase Hinge Region (Backbone NH Donor) Ligand1H 1H-Indazole (N2-H Donor) Target->Ligand1H Attempted Bind Ligand2H 2H-Indazole (N1 Acceptor / N2-R) Target->Ligand2H Binding Interaction1H Steric Clash / Repulsion (Donor-Donor) Ligand1H->Interaction1H Interaction2H Stable H-Bond (N1...H-N Protein) Ligand2H->Interaction2H

Figure 2: Mechanistic logic for selecting 2H-indazole over 1H-indazole for specific kinase hinge regions.

References

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry.

  • Veberson, R., et al. (2021). Recent Synthetic Approaches to 1H- and 2H-Indazoles. Caribbean Journal of Science and Technology.[2]

  • Gao, Y., et al. (2024). Discovery of novel N2-indazole derivatives as phosphodiesterase 4 inhibitors. PubMed.

  • Nanev, C. N., et al. (2019). Hydrophobic Interface-Assisted Protein Crystallization: Theory and Experiment. PubMed.

Sources

Validation

Melting Point Determination of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde: A Comparative Methodological Guide

Topic: Melting point determination of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde Content Type: Publish Comparison Guides. Executive Summary The precise characterization of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde (and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting point determination of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde Content Type: Publish Comparison Guides.

Executive Summary

The precise characterization of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde (and its tautomer 1H-indazole) is a critical quality attribute (CQA) in the synthesis of next-generation kinase inhibitors. While the specific melting point of this intermediate is often proprietary or absent from open literature, structural analogs suggest a melting range of 180°C – 215°C , significantly higher than the parent indazole-3-carbaldehyde (~148°C) due to the heavy iodine substituent and methyl group stabilization.

This guide compares the three primary methodologies for determining the melting point of this compound—Capillary Method , Differential Scanning Calorimetry (DSC) , and Kofler Hot Stage . It provides a self-validating protocol to distinguish true melting from decomposition (common in iodo-indazoles) and tautomeric interconversion.

Chemical Context & Tautomerism

Before attempting determination, it is vital to understand the substrate. Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms. While the 1H-tautomer is thermodynamically favored in the solid state for most unsubstituted indazoles, the presence of the 4-iodo and 3-carbaldehyde groups can influence crystal packing and polymorph stability.

  • Target Compound: 4-iodo-6-methyl-2H-indazole-3-carbaldehyde

  • Common Commercial Form: 4-iodo-6-methyl-1H-indazole-3-carbaldehyde (CAS: 885522-34-9)[1]

  • Molecular Formula: C₉H₇IN₂O[1]

  • Molecular Weight: 286.07 g/mol [1]

Critical Warning: Halogenated indazoles, particularly iodinated ones, are prone to dehalogenation or decomposition near their melting points. Distinguishing a sharp melt from a "decomposition melt" is the primary analytical challenge.

Comparative Analysis of Determination Methods

The following table contrasts the performance of standard techniques specifically for characterizing 4-iodo-6-methyl-2H-indazole-3-carbaldehyde.

FeatureMethod A: Capillary (Mel-Temp) Method B: DSC (Differential Scanning Calorimetry) Method C: Kofler Hot Stage
Primary Utility Routine QC; Visual confirmation of decomposition.Polymorph detection; Exact onset temperature; Heat of fusion.Solvate detection; Real-time crystal behavior observation.
Precision ± 0.5 – 1.0°C± 0.1°C± 1.0°C
Sample Req. 1–2 mg2–5 mg< 1 mg
Suitability for Iodo-Indazoles High. Allows visual check for iodine release (purple vapor/darkening).Medium. Decomposition can damage sensors; requires sealed pans.High. Best for observing sublimation or phase changes before melting.
Cost/Time Low / Fast (<15 min)High / Slow (30-60 min)Medium / Medium
Data Output Range (Onset to Clear Point)Thermogram (Endotherms/Exotherms)Visual Microscopy

Detailed Experimental Protocols

Protocol A: Capillary Melting Point (The Gold Standard for Purity)

This method is recommended for initial characterization to establish the melting range and check for decomposition.

Equipment: Mel-Temp II or SRS DigiMelt (calibrated with Caffeine, mp 235°C).

Step-by-Step Workflow:

  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvates depress MP). Grind 5 mg into a fine powder.

  • Loading: Pack 2-3 mm of sample into a glass capillary. Tap gently to eliminate air pockets (air acts as an insulator, causing thermal lag).

  • Fast Run: Heat at 10°C/min to find the approximate melting point. Expectation: Transition likely >180°C.

  • Precise Run: Cool the block to 20°C below the approximate MP.

  • Ramp: Heat at 1.0°C/min .

  • Observation:

    • Onset: First visible liquid droplet.

    • Meniscus: Formation of a distinct meniscus.

    • Clear Point: Complete liquefaction.

    • Decomposition Check: Watch for darkening (browning) or evolution of purple vapor (iodine) before melting. If this occurs, report as "Decomposition Point" (

      
      ).
      
Protocol B: Differential Scanning Calorimetry (DSC)

Recommended for distinguishing between the 1H and 2H tautomers or identifying polymorphs.

Equipment: TA Instruments Q2000 or equivalent.

Step-by-Step Workflow:

  • Calibration: Indium standard (onset 156.6°C).

  • Pan Selection: Use Hermetic Aluminum Pans to contain any volatile iodine or aldehyde vapors.

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 250°C.

    • Nitrogen purge: 50 mL/min.

  • Analysis: Integrate the melting endotherm. A sharp peak indicates high purity. A split peak suggests a mixture of tautomers or polymorphs.

Expected Results & Reference Data

Since specific literature data for the 2H isomer is scarce, the following reference ranges are derived from structural analogs (Structure-Property Relationship analysis):

CompoundStructure NoteMelting Point (°C)Source
1H-Indazole-3-carbaldehyde Parent Core148 – 150[Sigma-Aldrich]
6-Bromo-1H-indazole-3-carbaldehyde 6-Halogen Analog195 – 198[BenchChem]
4-iodo-6-methyl-2H-indazole-3-carbaldehyde Target Predicted: 205 – 215 Calculated

Interpretation: The addition of the Iodine atom (heavy, polarizable) and the Methyl group generally increases the melting point due to enhanced van der Waals interactions and molecular weight, compared to the parent indazole.

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for characterizing the solid-state properties of this compound, ensuring the distinction between solvates, tautomers, and true melting.

MP_Determination_Workflow Start Crude 4-iodo-6-methyl-2H-indazole-3-carbaldehyde Drying Vacuum Drying (40°C, 4h) Start->Drying TGA TGA Analysis (Check for Solvates) Drying->TGA Solvate_Decision Solvent Loss < 1%? TGA->Solvate_Decision Solvate_Decision->Drying No (Re-dry) DSC DSC Analysis (Hermetic Pan, 10°C/min) Solvate_Decision->DSC Yes Capillary Capillary MP (Visual Confirmation) Solvate_Decision->Capillary Parallel QC Result_Sharp Sharp Endotherm (Pure Crystal) DSC->Result_Sharp Single Peak Result_Broad Broad/Split Peak (Impure/Tautomer Mix) DSC->Result_Broad Multiple Peaks Capillary->Result_Sharp Clear Melt Result_Decomp Darkening/Gas (Decomposition) Capillary->Result_Decomp Color Change

Figure 1: Decision tree for the solid-state characterization of halogenated indazole aldehydes.

Troubleshooting & Expert Tips

  • Sublimation: Aldehydes at the 3-position of indazoles can sublime before melting. If you see crystals forming at the top of the capillary tube, seal the capillary with a flame to create a closed system.

  • Tautomer Equilibration: If you observe a melting range > 5°C, dissolve the sample in DMSO-d6 and run an NMR. If distinct signals for 1H and 2H NH protons appear, your solid is a tautomeric mixture.

  • Decomposition: Iodine is a good leaving group. If the MP is accompanied by bubbling, the value is a decomposition point (

    
    ). Do not report this as a thermodynamic melting point.
    

References

  • BenchChem. "Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole." BenchChem Open Protocols. Accessed Oct 2023. Link

  • Sigma-Aldrich. "Product Specification: 1H-Indazole-3-carbaldehyde." Merck KGaA. Accessed Oct 2023. Link

  • Chemenu. "Product Details: 4-IODO-6-METHYL-3-(1H)INDAZOLE CARBOXALDEHYDE (CAS 885522-34-9)." Chemenu Catalog. Accessed Oct 2023. Link

  • PubChem. "Indazole-3-carbaldehyde | C8H6N2O."[2] National Library of Medicine. Link

  • Vaxelaire, C. et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives." RSC Advances, 2016.

Sources

Comparative

A Senior Application Scientist's Guide to the Elemental Analysis of C9H7IN2O and its Analytical Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug development, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its characterization. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its characterization. This guide provides an in-depth comparison of elemental analysis for the novel compound C9H7IN2O, alongside a suite of powerful alternative analytical techniques. We will delve into the theoretical underpinnings, provide actionable experimental protocols, and present a comparative analysis of the data each method yields, empowering researchers to make informed decisions in their analytical workflows.

The Bedrock of Purity: Theoretical Elemental Composition of C9H7IN2O

Before any experimental verification, the theoretical elemental composition must be established. This calculation is derived from the molecular formula and the atomic weights of the constituent elements.

The molecular formula C9H7IN2O indicates the presence of Carbon, Hydrogen, Iodine, Nitrogen, and Oxygen. Using the standard atomic weights of these elements, we can calculate the molecular weight and the expected mass percentage of each element.

Calculation of Molecular Weight:

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u

  • Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

  • Iodine (I): 1 atom × 126.904 u = 126.904 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 286.072 u

From these values, the theoretical percentage composition is determined:

ElementSymbolAtomic Weight (u)Atoms in MoleculeTotal Mass (u)Percentage Composition (%)
CarbonC12.0119108.09937.79
HydrogenH1.00877.0562.47
IodineI126.9041126.90444.36
NitrogenN14.007228.0149.79
OxygenO15.999115.9995.59
Total 286.072 100.00

This theoretical data serves as the benchmark against which all experimental results are compared.

Experimental Verification: The Gold Standard of Combustion Analysis

Combustion analysis is the quintessential technique for determining the elemental composition of an organic compound.[1][2][3] This method involves the complete oxidation of the sample in a controlled environment, followed by the quantitative detection of the resulting combustion gases.

Experimental Protocol for CHN Analysis of C9H7IN2O

This protocol outlines the steps for a typical automated CHN elemental analyzer.

  • Sample Preparation:

    • Ensure the sample (C9H7IN2O) is homogenous and completely dry. This is critical as residual moisture will inflate the hydrogen and oxygen values.

    • Using a microbalance, accurately weigh approximately 2-3 mg of the sample into a tin capsule. The small sample size necessitates high accuracy in weighing to ensure reliable results.[4]

    • Fold the tin capsule to encase the sample securely, ensuring no loss of material.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified standard with a known elemental composition, such as acetanilide. This step is crucial for ensuring the accuracy of the detector's response.

  • Combustion Process:

    • The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000°C).

    • A pulse of pure oxygen is injected, leading to flash combustion of the sample and the tin capsule, which acts as a catalyst.[5]

    • The combustion process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen oxides (NOx).

  • Reduction and Gas Separation:

    • The mixture of combustion gases is passed through a reduction furnace containing copper to convert the nitrogen oxides to dinitrogen (N2).

    • The resulting gas mixture (CO2, H2O, and N2) is then passed through a chromatographic column to separate the individual components.

  • Detection and Data Analysis:

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[3]

    • The instrument's software integrates the detector signal for each gas and, based on the initial sample weight and calibration, calculates the percentage of C, H, and N.

Note on Iodine and Oxygen: Standard CHN analyzers do not directly detect halogens or oxygen. Oxygen is typically determined by pyrolysis in a separate analysis, where the sample is heated in the absence of oxygen, and the resulting carbon monoxide is measured. For iodine, specific analytical methods, such as titration after combustion, may be required if its direct quantification is necessary. However, in many contexts, the percentages of C, H, and N are the primary focus of this analysis.

A Comparative Guide to Alternative Analytical Techniques

While elemental analysis confirms the elemental ratios, it provides no information about the molecular structure. For a comprehensive characterization of C9H7IN2O, a suite of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR Techniques (e.g., COSY, HMBC, HSQC): Used to establish the connectivity between atoms, allowing for the complete assembly of the molecular structure.

Causality in Experimental Choice: For a novel compound like C9H7IN2O, a full suite of 1D and 2D NMR experiments is essential to unambiguously determine the arrangement of the 9 carbons and 7 hydrogens and their relationship to the nitrogen, oxygen, and iodine atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, which can be used to confirm the molecular formula. The precision of HRMS can often distinguish between molecules with the same nominal mass but different elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): Fragments the molecule and analyzes the resulting fragments to provide structural information.

Causality in Experimental Choice: For C9H7IN2O, HRMS is critical to confirm the molecular formula calculated from the elemental analysis. The fragmentation pattern from MS/MS can corroborate the structure determined by NMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity determination in the pharmaceutical industry. It separates components of a mixture based on their differential interactions with a stationary and a mobile phase.

  • Purity Assessment: By separating the target compound from any impurities, HPLC can provide a quantitative measure of its purity, typically expressed as a percentage of the total peak area.

  • Method Development: Different columns and mobile phases can be used to develop a robust method for routine quality control.

Causality in Experimental Choice: Even if elemental analysis and NMR suggest a pure compound, HPLC is the definitive technique for quantifying that purity and detecting any non-volatile impurities that may not be visible by other methods.

Data Comparison Summary

The following tables present the theoretical data for C9H7IN2O alongside hypothetical, yet realistic, experimental data that would be obtained from the described analytical techniques.

Table 1: Elemental Analysis Data for C9H7IN2O

ElementTheoretical %Experimental % (Hypothetical)Deviation
C37.7937.95+0.16
H2.472.51+0.04
N9.799.71-0.08

An acceptable deviation for elemental analysis is typically within ±0.4%.

Table 2: Comparative Data from Alternative Analytical Techniques (Hypothetical)

TechniqueParameterExperimental Result (Hypothetical)Interpretation
HRMS [M+H]⁺m/z 286.9753Confirms the molecular formula C9H7IN2O (calculated m/z 286.9754)
¹H NMR Chemical Shifts (δ)Multiple signals between 7.0-8.5 ppmSuggests an aromatic or heteroaromatic structure
¹³C NMR Number of Signals9 distinct signalsConsistent with 9 unique carbon environments
HPLC Purity99.8% (by area at 254 nm)Indicates high purity of the synthesized compound

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of analysis for a novel compound and the relationship between the discussed techniques.

Analytical_Workflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesis Synthesis of C9H7IN2O EA Elemental Analysis (CHN) Synthesis->EA MS Mass Spectrometry (HRMS) Synthesis->MS NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR HPLC HPLC (Purity) Synthesis->HPLC Composition Elemental Composition Confirmed EA->Composition Formula Molecular Formula Confirmed MS->Formula Structure Structural Elucidation NMR->Structure Purity Purity Assessment HPLC->Purity Final Compound Characterized Composition->Final Formula->Final Structure->Final Purity->Final

Caption: Workflow for the characterization of a novel compound.

Technique_Relationship EA Elemental Analysis (What elements and in what ratio?) MS Mass Spectrometry (What is the molecular weight?) EA->MS Confirms elemental basis of MW NMR NMR Spectroscopy (How are the atoms connected?) MS->NMR Provides molecular formula for structure HPLC HPLC (How pure is the sample?) NMR->HPLC Identifies the main component HPLC->EA Ensures analysis of a pure substance

Caption: Interrelationship of analytical techniques.

Conclusion

The elemental analysis of C9H7IN2O provides a fundamental, quantitative measure of its elemental composition, serving as a crucial data point for its initial characterization. However, for a comprehensive understanding required in drug development, it is not a standalone technique. When integrated with powerful methods like NMR for structural elucidation, mass spectrometry for molecular formula confirmation, and HPLC for purity assessment, a complete and robust analytical profile of the molecule is achieved. This multi-faceted approach ensures the identity, structure, and purity of a new chemical entity, satisfying the rigorous demands of scientific integrity and regulatory scrutiny.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • Combustion analysis. Wikipedia. [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. [Link]

  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy Online. [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. [Link]

  • MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS. Taylor & Francis Online. [Link]

  • Combustion analysis. Chemeurope.com. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]

  • Combustion Analysis for Elemental Determination. LECO Corporation. [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Why HPLC is Essential for Accurate Drug Analysis. LinkedIn. [Link]

  • Combustion Elemental Analysis. Analytik Jena. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • Approaching Elemental Impurity Analysis. Pharmaceutical Technology. [Link]

  • Small molecule-NMR. University of Gothenburg. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • What is Elemental Analysis Used For? RQM+. [Link]

  • Structural elucidation by NMR(1HNMR). Slideshare. [Link]

  • Elemental analysis. Wikipedia. [Link]

  • HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. ResearchGate. [Link]

  • Experiment 6 - Elementary Analysis REVISED. Scribd. [Link]

  • Element analysis. University of Technology Sydney. [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]

  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. PPGFARMA. [Link]

  • Elemental Analysis: Methods & Examples. StudySmarter. [Link]

  • ELEMENTAL ANALYSIS. EOLSS. [Link]

  • Experiment 5; Detection of Elements in Organic Compounds. Amrita Vishwa Vidyapeetham. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Development of Green Methods for the Determination of Elemental Impurities in Commercial Pharmaceutical Tablets. MDPI. [Link]

  • Lassaigne's test class 11. YouTube. [Link]

  • Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy Online. [Link]

Sources

Validation

Technical Comparison Guide: Indazole Aldehyde Carbonyl IR Spectroscopy

This guide provides a technical comparison of Infrared (IR) absorption characteristics for indazole aldehyde carbonyls, specifically focusing on the 1H-indazole-3-carboxaldehyde isomer and its regioisomers. It is designe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Infrared (IR) absorption characteristics for indazole aldehyde carbonyls, specifically focusing on the 1H-indazole-3-carboxaldehyde isomer and its regioisomers. It is designed for researchers requiring precise structural characterization in drug discovery workflows.

Executive Summary & Pharmacophore Context

Indazole aldehydes are critical intermediates in the synthesis of kinase inhibitors (e.g., Axitinib, Pazopanib analogs). The position of the formyl group (–CHO) on the indazole scaffold significantly alters the carbonyl (


) stretching frequency due to varying degrees of conjugation and mesomeric effects from the nitrogen-rich heterocycle.

This guide focuses on distinguishing the 3-formyl isomer (directly attached to the pyrazole ring) from benzene-ring isomers (4-, 5-, 6-, 7-formyl) and standard aromatic aldehydes using FTIR spectroscopy.

Mechanistic Insight: The Electronic Landscape

The vibrational frequency of the carbonyl group is dictated by bond order, which is reduced by conjugation (resonance) and hydrogen bonding.

  • The 3-Position Anomaly: In 1H-indazole-3-carboxaldehyde, the carbonyl carbon is directly attached to the electron-rich pyrazole ring. The lone pair on the

    
     nitrogen participates in the aromatic system, creating a strong mesomeric (+M) effect that pushes electron density into the carbonyl anti-bonding orbital. This weakens the 
    
    
    
    bond, causing a Red Shift (lower wavenumber) compared to standard benzaldehyde.
  • The Benzene-Ring Isomers (4, 5, 6, 7): When the aldehyde is on the benzene ring, the pyrazole moiety acts merely as a fused substituent. The resonance interaction is less direct than at the 3-position, resulting in absorption frequencies closer to typical aromatic aldehydes.

  • Hydrogen Bonding: The

    
     proton in 1H-indazoles can act as a hydrogen bond donor. In the solid state (KBr/ATR), intermolecular H-bonding with the carbonyl oxygen further lowers the frequency.
    
Electronic Flow Diagram

ElectronicEffects N1 Indazole N1 (NH) Lone Pair Source Ring Aromatic System (Pyrazole/Benzene) N1->Ring +M Effect C3 C3 Position (Direct Conjugation) Ring->C3 Strong Resonance C5 C5 Position (Extended Conjugation) Ring->C5 Weaker Resonance CO_Orbital C=O Antibonding Orbital (Bond Weakening) C3->CO_Orbital High e- Density C5->CO_Orbital Moderate e- Density Shift IR Red Shift (Lower Wavenumber) CO_Orbital->Shift Frequency Decrease

Caption: Electronic delocalization pathway showing why C3-substitution results in a stronger red shift compared to C5-substitution.

Comparative Data Analysis

The following table synthesizes experimental data for indazole aldehydes against standard benchmarks.

CompoundStructure TypeC=O Frequency (

, cm⁻¹)
Electronic DriverData Source
1H-Indazole-3-carboxaldehyde Heteroaromatic (Pyrazole-linked)1670 – 1675 Strong +M from Pyrazole ring; H-bonding[1][2]
5-Fluoro-1H-indazole-3-CHO Substituted 3-CHO1683 F-atom induction (-I) opposes resonance slightly[2]
6-Fluoro-1H-indazole-3-CHO Substituted 3-CHO1695 Positional electronic effect[2]
Benzaldehyde Carbocyclic Aromatic1703 – 1705 Baseline aromatic conjugation[3]
Indole-3-carboxaldehyde Heteroaromatic (Pyrrole-linked)1640 – 1660 Very Strong +M from Indole Nitrogen[4]
Aliphatic Aldehyde Non-conjugated1730 – 1740 No resonance (Induction only)[3]

Key Diagnostic Rule:

  • If

    
    : Likely 3-formyl  indazole (or indole).
    
  • If

    
    : Likely benzene-ring substituted  (4, 5, 6, 7-formyl) or electron-withdrawing group present.
    

Experimental Protocol: Validated Acquisition

To ensure reproducibility and distinguish these subtle shifts, follow this self-validating protocol.

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is preferred for solid indazoles as it minimizes sample preparation artifacts (e.g., moisture in KBr).

  • Crystal Contact: Place ~2 mg of solid indazole aldehyde on the Diamond/ZnSe crystal.

  • Compression: Apply high pressure using the anvil clamp. Validation: Ensure the "contact gauge" on software reads >80%. Poor contact yields noisy peaks.

  • Parameters:

    • Resolution: 2 cm⁻¹ (Critical for resolving multiplets).

    • Scans: 32 minimum.

    • Range: 4000–600 cm⁻¹.

  • Background: Collect air background immediately before sample.

Method B: Solution Phase (DCM/CHCl₃)

Use this to remove Hydrogen Bonding effects.

  • Dissolve 5 mg compound in 1 mL dry

    
    .
    
  • Inject into a sealed liquid IR cell (CaF₂ windows).

  • Result: Expect a Blue Shift (shift to higher wavenumber, e.g., +10-15 cm⁻¹) compared to solid state, as intermolecular H-bonds are broken.

Diagnostic Workflow

Workflow Start Unknown Indazole Aldehyde Sample Acquire Acquire FTIR (ATR Mode) Start->Acquire CheckCH Check C-H Fermi Resonance (2700-2850 cm⁻¹) Acquire->CheckCH IsAldehyde Is Doublet Present? CheckCH->IsAldehyde IsAldehyde->Start No (Not Aldehyde) CheckCO Analyze C=O Peak Position IsAldehyde->CheckCO Yes Result3 Peak ~1670-1675 cm⁻¹ Likely 3-Formyl Isomer CheckCO->Result3 < 1680 ResultBenz Peak ~1690-1710 cm⁻¹ Likely 4,5,6,7-Formyl Isomer CheckCO->ResultBenz > 1690

Caption: Decision tree for assigning regioisomers based on carbonyl stretching frequency.

Troubleshooting & Validation

  • The "Fermi Resonance" Check: All aldehydes must show two weak

    
     stretching bands at ~2720 cm⁻¹  and ~2820 cm⁻¹ . If these are absent, the peak at 1670 cm⁻¹ may be an Amide I band or 
    
    
    
    stretch, not an aldehyde.
  • Water Contamination: Indazoles are hygroscopic. A broad hump at 3300-3400 cm⁻¹ indicates water, which can broaden the carbonyl peak. Dry sample in a vacuum oven at 40°C for 2 hours if observed.

  • Differentiation from Ketones: Indazole-3-ketones (e.g., 3-acetylindazole) absorb at slightly lower frequencies than aldehydes due to the hyperconjugation of the methyl group, but the lack of the 2720 cm⁻¹ Fermi doublet is the definitive differentiator.

References

  • Chevalier, A. et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2018, 8 , 13328-13333.

  • BenchChem. "Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde." Technical Guide, 2024.

  • LibreTexts Chemistry. "Spectroscopy of Aldehydes and Ketones." Organic Chemistry, 2024.[1][2]

  • Der Pharma Chemica. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation." Der Pharma Chemica, 2012, 4(3):1311-1316.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-iodo-6-methyl-2H-indazole-3-carbaldehyde
Reactant of Route 2
4-iodo-6-methyl-2H-indazole-3-carbaldehyde
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